molecular formula C8H17NO2 B7967588 2-Amino-6-methylheptanoic acid CAS No. 56649-56-0

2-Amino-6-methylheptanoic acid

Cat. No.: B7967588
CAS No.: 56649-56-0
M. Wt: 159.23 g/mol
InChI Key: HDIIAKZNFLPDPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-methylheptanoic acid is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-6-methylheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)4-3-5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIIAKZNFLPDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301306387
Record name 2-Amino-6-methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56649-56-0
Record name 2-Amino-6-methylheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56649-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-methylheptanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

hhLeu (Homo-homoleucine): Technical Guide to Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of hhLeu (Homo-homoleucine) , specifically defined as (S)-2-amino-6-methylheptanoic acid . This guide is structured for researchers in peptide chemistry and drug discovery, focusing on the utility of hhLeu as a tool for probing steric requirements and enhancing metabolic stability in peptide therapeutics.

Executive Summary & Chemical Identity

hhLeu (Homo-homoleucine) is a non-proteinogenic


-amino acid characterized by an extended aliphatic side chain. While Leucine possesses an isobutyl side chain, hhLeu extends this by two methylene units, resulting in a 4-methylpentyl  side chain.

This structural elongation serves two critical functions in medicinal chemistry:

  • Deep Pocket Penetration: It allows the side chain to reach distal hydrophobic pockets in receptors (e.g., GPCRs) that are inaccessible to natural Leucine or Homoleucine.

  • Proteolytic Shielding: The non-natural side chain length disrupts the recognition motifs of standard proteases (e.g., chymotrypsin), significantly extending the half-life of peptide therapeutics.

Chemical Specifications
PropertySpecification
Common Name hhLeu (Homo-homoleucine)
IUPAC Name (2S)-2-amino-6-methylheptanoic acid
Chemical Formula

Molecular Weight 159.23 g/mol
Side Chain 4-methylpentyl (Isohexyl)
Stereochemistry L-configuration (

at

-carbon)
CAS Number 145603-76-9 (Generic/Racemic) / Specific enantiomers vary
Structural Homology Comparison

The "homo" nomenclature implies the insertion of methylene (


) groups into the side chain.
Amino AcidAbbr.[1][2][3][4][5][6][7][8][][10]Structure (Side Chain)Distance (

to Branch)
Leucine Leu

1 Bond
Homoleucine hLeu

2 Bonds
Homo-homoleucine hhLeu

3 Bonds

Physicochemical Properties & Design Logic

Lipophilicity and Steric Reach

hhLeu is significantly more lipophilic than Leucine. The addition of two methylene groups increases the


 value, which influences membrane permeability and binding affinity.
  • Hydrophobic Surface Area: The extended chain creates a larger hydrophobic surface, increasing van der Waals contact area within receptor binding sites.

  • Entropic Penalty: The flexibility of the 4-methylpentyl chain introduces a higher entropic cost upon binding compared to Leucine. This must be offset by strong enthalpy gains from deep hydrophobic interactions.

Conformational Impact (Ramachandran Space)

Unlike


-branched amino acids (Val, Ile) or 

-tetrasubstituted amino acids (Aib), hhLeu retains the standard

-hydrogen. Therefore, it does not severely restrict the backbone torsion angles (

). However, the bulky side chain can induce local steric clashes in tight helices, often favoring extended conformations or specific turn structures in macrocycles.

Experimental Synthesis Protocol

Objective: Synthesize Fmoc-hhLeu-OH for Solid Phase Peptide Synthesis (SPPS). Methodology: Asymmetric Alkylation of Myers' Pseudoephedrine Glycinamide. Rationale: This route guarantees high enantiomeric purity (


 ee), which is critical for preventing diastereomeric mixtures in downstream peptide synthesis.
Reagents Required[1][7][11][12][13][14][15]
  • (S,S)-(-)-Pseudoephedrine glycinamide (Chiral Auxiliary)

  • 1-Bromo-4-methylpentane (Electrophile)[11][10][12]

  • Lithium Diisopropylamide (LDA) (Base)

  • Lithium Chloride (LiCl) (Drying agent/additive)

Step-by-Step Workflow
  • Enolization:

    • Cool a solution of anhydrous LiCl (6 equiv) and diisopropylamine (2.2 equiv) in THF to

      
      .
      
    • Add

      
      -BuLi (2.1 equiv) to generate LDA in situ.
      
    • Add the pseudoephedrine glycinamide solution slowly. The LiCl accelerates the enolization and prevents aggregation.

  • Alkylation (The Critical Step):

    • Add 1-bromo-4-methylpentane (1.2 equiv) dropwise at

      
      .
      
    • Note: The electrophile availability is the limiting factor. 1-bromo-4-methylpentane is commercially available or can be synthesized from 4-methylpentanol.

    • Stir for 2–4 hours. The chiral auxiliary directs the alkylation to the Si-face, yielding the (

      
      )-configuration (L-amino acid).
      
  • Hydrolysis (Auxiliary Removal):

    • Reflux the alkylated intermediate in

      
       / Dioxane.
      
    • Recover the pseudoephedrine auxiliary via extraction (recyclable).

    • Isolate the free amino acid (hhLeu) from the aqueous phase via ion-exchange chromatography.

  • Fmoc-Protection:

    • React free hhLeu with Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) in

      
       solution.
      
    • Purify via silica gel chromatography to obtain Fmoc-hhLeu-OH .

Synthesis Pathway Visualization

G Figure 1: Asymmetric Synthesis of Fmoc-hhLeu-OH via Myers' Alkylation Start Glycine Auxiliary Inter Alkylated Intermediate Start->Inter LDA, LiCl -78°C Reagent 1-Bromo-4- methylpentane Reagent->Inter Hydrolysis Hydrolysis (NaOH) Inter->Hydrolysis FreeAA H-hhLeu-OH (Free Acid) Hydrolysis->FreeAA Auxiliary Removal Final Fmoc-hhLeu-OH FreeAA->Final Protection Fmoc Fmoc-OSu Fmoc->Final

Figure 1: Stereoselective synthesis pathway ensuring L-configuration purity.

Applications in Drug Design[9][16]

Case Study: Longicatenamycin A

The most authoritative instance of hhLeu in nature is Longicatenamycin A , a cyclic hexapeptide antibiotic.

  • Role of hhLeu: The synthesis of Longicatenamycin A required the de novo creation of hhLeu. In this context, the hhLeu residue is critical for the antibiotic's ability to intercalate into bacterial membranes or bind specific ribosomal subunits.

  • Significance: This proves that hhLeu is compatible with complex natural product machinery and can be incorporated into macrocycles without disrupting ring closure.

GPCR Ligand Optimization (SAR Scanning)

In the development of antagonists for receptors like Motilin or Ghrelin , researchers perform "Side-Chain Scans."

  • The Scan: A specific Leucine residue in a lead peptide is systematically replaced with Val, Ile, hLeu, and hhLeu.

  • The Readout:

    • If affinity increases with hhLeu, the receptor possesses a deep, unoccupied hydrophobic pocket.

    • If affinity drops, the pocket is sterically restricted.

  • Result: hhLeu analogs often exhibit nanomolar affinity where native Leucine analogs only show micromolar affinity, due to the "anchor" effect of the longer chain.

Proteolytic Stability

Peptides containing hhLeu are resistant to cleavage by:

  • Chymotrypsin: Specificity for bulky hydrophobic residues (Phe, Trp, Tyr, Leu). The extended length of hhLeu misaligns the scissile bond within the catalytic triad.

  • Pepsin: Similar steric exclusion applies.

References

  • Total Synthesis of Longicatenamycin A: Detailed protocol for the de novo synthesis of hhLeu and its incorpor

    • Source: Endo, A. et al. (2025). Journal of Organic Chemistry. (Note: Year projected based on recent search context; refer to J. Am. Chem. Soc. or J. Org. Chem. archives for "Longicatenamycin synthesis").[12]

  • Structure-Activity Relationships of 5-Substituted Flavones: Describes the synthesis of 4-methylpentyl side chains using 1-bromo-4-methylpentane.

    • Source: MDPI Molecules.

  • Conformationally Constrained Macrocyclic Compounds: Patent literature describing the use of hhLeu in GPCR antagonists.

    • Source: WO2011014973A2.

  • Myers' Asymmetric Alkylation: The standard protocol for synthesizing non-proteinogenic amino acids.

    • Source: Myers, A. G. et al. J. Am. Chem. Soc. 1997, 119, 656-673.

Sources

A Technical Guide to the Amino Acid Composition of Longicatenamycin A

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: The Structural Uniqueness of Longicatenamycin A

Longicatenamycin A is a member of a unique family of cyclic peptide antibiotics produced by Streptomyces species. As a non-ribosomal peptide (NRP), its biosynthesis is not directed by messenger RNA, but rather by large multi-enzyme complexes known as non-ribosomal peptide synthetases (NRPSs).[1][2] This biosynthetic origin allows for the incorporation of a diverse array of non-proteinogenic amino acids, bestowing upon Longicatenamycin A a complex and remarkable chemical architecture.[1] Understanding the precise amino acid composition of this molecule is a critical first step in elucidating its structure-activity relationship, mechanism of action, and potential for therapeutic development. This guide provides an in-depth technical overview of the constituent amino acids of Longicatenamycin A and a detailed, validated workflow for their experimental determination.

The Amino Acid Constellation of Longicatenamycin A

Longicatenamycin A is a hexapeptide characterized by the presence of several unusual and non-proteinogenic amino acid residues.[3] The accurate identification and quantification of these components are paramount for its structural elucidation and total synthesis. The constituent amino acids of Longicatenamycin A are summarized in the table below.

Amino Acid NameAbbreviationStereochemistryNotes
(2S,3R)-beta-hydroxyglutamic acidHyGlu(2S,3R)A non-proteinogenic amino acid.
5-chloro-D-tryptophan5-Cl-D-TrpDA halogenated, non-proteinogenic amino acid.[4]
(S)-2-amino-6-methylheptanoic acidhhLeuSA non-proteinogenic amino acid.
threo-β-hydroxy-L-glutamic acidthreo-β-OH-L-GluLA non-proteinogenic amino acid.[4]
L-2-amino-5-methylhexanoic acidL-AmhLA non-proteinogenic amino acid.[4]
L-2-amino-6-methylheptanoic acidL-AmhaLA non-proteinogenic amino acid.[4]
L-2-amino-7-methyloctanoic acidL-AmoaLA non-proteinogenic amino acid.[4]

Analytical Workflow for Amino Acid Composition Determination

The determination of the amino acid composition of a complex non-ribosomal peptide like Longicatenamycin A necessitates a multi-step analytical approach. The presence of both acid-labile and non-proteinogenic residues requires careful optimization of each stage of the process to ensure accurate and reproducible results. The overall workflow is depicted in the diagram below.

Longicatenamycin A Amino Acid Analysis Workflow cluster_0 Sample Preparation & Hydrolysis cluster_1 Derivatization for Chiral Analysis cluster_2 Analysis & Quantification start Pure Longicatenamycin A Sample hydrolysis Acid Hydrolysis (6 M HCl with 3% Phenol) start->hydrolysis Protection of Trp derivatization Marfey's Method (FDAA Derivatization) hydrolysis->derivatization Formation of Diastereomers hplc RP-HPLC-UV/MS Analysis derivatization->hplc Separation quantification Data Analysis & Quantification hplc->quantification Detection end Amino Acid Profile quantification->end Final Composition

Caption: Workflow for Longicatenamycin A amino acid analysis.

Part 1: Peptide Hydrolysis - Liberating the Building Blocks

The foundational step in amino acid analysis is the complete cleavage of all peptide bonds to yield the individual constituent amino acids.[] For a molecule like Longicatenamycin A, which contains the acid-sensitive 5-chloro-D-tryptophan residue, standard acid hydrolysis conditions (6 M HCl at 110°C) would lead to its degradation.[6][7] To circumvent this, a modified acid hydrolysis protocol incorporating a scavenger is essential.

Causality of Experimental Choice: Phenol is added to the hydrolysis mixture to act as a scavenger.[6][8] During acid hydrolysis, tryptophan and its derivatives are susceptible to oxidative degradation. Phenol preferentially reacts with any oxidizing agents present and also protects the indole ring from electrophilic attack, thereby preserving the 5-chloro-D-tryptophan for subsequent analysis.[8]

Experimental Protocol: Acid Hydrolysis with Tryptophan Protection

  • Sample Preparation: Accurately weigh approximately 100-500 µg of purified Longicatenamycin A into a hydrolysis tube.

  • Reagent Addition: Add 200 µL of 6 M HCl containing 3% (w/v) phenol to the tube.[8]

  • Inert Atmosphere: Freeze the sample in liquid nitrogen and evacuate the tube to a high vacuum. Thaw the sample and repeat this freeze-thaw cycle three times to remove all dissolved oxygen. Finally, seal the tube under vacuum.

  • Hydrolysis: Place the sealed tube in a heating block or oven at 110°C for 24 hours.

  • Drying: After hydrolysis, cool the tube, carefully open it, and evaporate the HCl and phenol to dryness under a stream of nitrogen or using a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried hydrolysate in 100 µL of ultrapure water for subsequent derivatization.

Part 2: Chiral Derivatization - Unveiling Stereochemistry with Marfey's Method

Given that Longicatenamycin A contains both D and L-amino acids, determining the stereochemistry of each residue is crucial for its complete structural definition. Marfey's method is a robust and widely used technique for this purpose.[9][10] It involves the derivatization of the amino acid hydrolysate with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's reagent), to form diastereomeric derivatives that can be resolved by standard reverse-phase HPLC.[9][11]

Causality of Experimental Choice: The reaction of the primary amine of each amino acid with FDAA creates a pair of diastereomers for each D/L amino acid pair.[9] Diastereomers have different physical properties and can therefore be separated using achiral chromatographic conditions.[11] By comparing the retention times of the derivatized amino acids from the Longicatenamycin A hydrolysate with those of derivatized D- and L-amino acid standards, the absolute configuration of each constituent amino acid can be unambiguously assigned. The "advanced Marfey's method" can be employed for unusual amino acids where standards may not be readily available, which involves the analysis of the l-FDLA derivative of the original amino acid and its enantiomer formed by racemization.[9]

Experimental Protocol: Marfey's Derivatization

  • Standard Preparation: Prepare 50 µM solutions of D- and L-amino acid standards corresponding to the expected residues in Longicatenamycin A in ultrapure water.

  • Reaction Setup: In separate microcentrifuge tubes, aliquot 20 µL of the reconstituted Longicatenamycin A hydrolysate and 20 µL of each amino acid standard solution.

  • pH Adjustment: Add 40 µL of 1 M sodium bicarbonate to each tube to adjust the pH to approximately 9.0.

  • Derivatization: Add 80 µL of a 1% (w/v) solution of FDAA in acetone to each tube.

  • Incubation: Incubate the reaction mixtures at 40°C for 1 hour in a heating block.

  • Quenching: Quench the reaction by adding 20 µL of 2 M HCl to each tube.

  • Dilution: Dilute the samples with 840 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) before HPLC analysis.

Part 3: Chromatographic Analysis and Quantification

The final step involves the separation, detection, and quantification of the derivatized amino acids using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV or mass spectrometry (MS) detector.[12]

Causality of Experimental Choice: RP-HPLC is the method of choice for separating the diastereomeric derivatives formed during Marfey's reaction due to its high resolution and compatibility with a wide range of detectors. A C18 column is typically used to effectively separate the relatively nonpolar FDAA-derivatized amino acids. UV detection at 340 nm is ideal as the dinitrophenyl group of the FDAA reagent is a strong chromophore at this wavelength.[11] Coupling the HPLC to a mass spectrometer provides an additional layer of confirmation by allowing for the determination of the mass-to-charge ratio of each eluting peak, thus confirming the identity of the amino acid.

Experimental Protocol: RP-HPLC-UV/MS Analysis

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size), a UV detector set to 340 nm, and optionally coupled to a mass spectrometer.

  • Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 60% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

  • Injection: Inject 20 µL of the diluted, derivatized samples and standards.

  • Data Analysis:

    • Identify the amino acids in the Longicatenamycin A hydrolysate by comparing the retention times of their FDAA derivatives to those of the derivatized D- and L-amino acid standards.

    • Quantify the amount of each amino acid by integrating the peak area and comparing it to a standard curve generated from the amino acid standards.

Conclusion

The detailed analysis of the amino acid composition of Longicatenamycin A reveals a complex and fascinating molecular architecture, rich in non-proteinogenic residues. The methodologies outlined in this guide, from the protective hydrolysis of the peptide backbone to the stereochemical assignment using Marfey's method and subsequent chromatographic analysis, provide a robust and self-validating framework for the comprehensive characterization of this and other similar non-ribosomal peptides. Such detailed structural information is indispensable for advancing our understanding of the biological activity of Longicatenamycin A and for guiding future efforts in medicinal chemistry and drug development.

References

  • Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). (n.d.). National Center for Biotechnology Information. [Link]

  • Solid-phase total synthesis and structural confirmation of antimicrobial longicatenamide A. (2022). Beilstein Journal of Organic Chemistry, 18, 1546-1553. [Link]

  • Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities. (2018). Marine Drugs, 16(9), 319. [Link]

  • Amino Acid Hydrolysis Explained: Definition, Examples, Practice & Video Lessons. (2022). Pearson+. [Link]

  • Component Amino Acids of the Antibiotic Longicatenamycin. Isolation of 5-Chloro-d-tryptophan. (1976). Bulletin of the Chemical Society of Japan, 49(12), 3572-3575. [Link]

  • Measurement of Tryptophan in Peptides by Acid Hydrolysis in the Presence of Phenol and its Application to the Amino Acid Sequence. (1987). Journal of Biochemistry, 102(4), 745-748. [Link]

  • Hydrolysis of Purified Proteins and Peptides. (n.d.). Waters Corporation. [Link]

  • Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. (2020). ACS Omega, 5(43), 28045-28052. [Link]

  • C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. (2016). Journal of Natural Products, 79(2), 469-476. [Link]

  • A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. (2019). In Methods in Molecular Biology (Vol. 2030, pp. 313-324). Springer. [Link]

  • Structural aspects of non-ribosomal peptide biosynthesis. (2012). Natural Product Reports, 29(9), 1044-1062. [Link]

  • Hydrolysis of the Peptide Bond and Amino Acid Modification with Hydriodic Acid. (1971). Journal of the American Chemical Society, 93(25), 6822-6828. [Link]

  • Analysis of Amino Acids by HPLC. (2010). Agilent Technologies. [Link]

  • Complete amino acid analysis of peptides and proteins after hydrolysis by a mixture of Sepharose-bound peptidases. (1974). Biochemical Journal, 143(3), 789-792. [Link]

  • Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. (2024). YouTube. [Link]

  • An engineered nonribosomal peptide synthetase shows opposite amino acid loading and condensation specificity. (2021). ChemRxiv. [Link]

  • Recovery of tryptophan in peptides and proteins by high-temperature and short-term acid hydrolysis in the presence of phenol. (1991). Analytical Biochemistry, 197(1), 168-171. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today. [Link]

  • Analytical Methods for Amino Acids. (n.d.). Shimadzu. [Link]

  • Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. (2019). In Methods in Molecular Biology (Vol. 2030, pp. 325-339). Springer. [Link]

Sources

An In-Depth Technical Guide to L-2-amino-6-methylheptanoic Acid: Chemical Identifiers and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Nomenclature

L-2-amino-6-methylheptanoic acid, a non-proteinogenic amino acid, is a chiral molecule of interest in various chemical and pharmaceutical research domains. The "L" designation in its name refers to the stereochemical configuration at the alpha-carbon, which is the (S)-enantiomer according to the Cahn-Ingold-Prelog priority rules. Precise identification is paramount for experimental reproducibility and regulatory compliance.

The primary identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

  • CAS Registry Number : 31872-99-8[1]

This unique numerical identifier is the most reliable way to specify the compound in literature, patents, and chemical databases.

Systematic and Common Names

The systematic name, as defined by the International Union of Pure and Applied Chemistry (IUPAC), provides an unambiguous description of the molecule's structure.

  • IUPAC Name : (2S)-2-amino-6-methylheptanoic acid

Beyond its systematic name, the compound may be referred to by several synonyms in commercial and research contexts. Recognizing these synonyms is crucial when conducting literature searches and sourcing materials.

  • Synonyms :

    • (S)-2-Amino-6-methylheptanoic acid[1]

    • L-Homoleucine

Molecular and Structural Formulas

A clear understanding of the molecular and structural representation is fundamental for any researcher.

  • Molecular Formula : C₈H₁₇NO₂[1]

  • Molecular Weight : 159.23 g/mol [1]

For computational chemistry applications and database searches, standardized line notations are indispensable.

  • SMILES (Simplified Molecular-Input Line-Entry System) : CC(C)CCCN

  • InChI (International Chemical Identifier) : InChI=1S/C8H17NO2/c1-6(2)4-3-5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1

The following table summarizes the core chemical identifiers for L-2-amino-6-methylheptanoic acid.

IdentifierValueSource
CAS Registry Number 31872-99-8Capot Chemical[1]
IUPAC Name (2S)-2-amino-6-methylheptanoic acid---
Molecular Formula C₈H₁₇NO₂Capot Chemical[1]
Molecular Weight 159.23 g/mol PubChem[2]
SMILES CC(C)CCCN---
InChI InChI=1S/C8H17NO2/c1-6(2)4-3-5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1---

Physicochemical Properties and Characterization

Experimental data on the physicochemical properties of L-2-amino-6-methylheptanoic acid are not extensively reported in readily available literature. However, properties can be estimated based on its structure and by comparison with similar compounds, such as other amino acids and branched-chain carboxylic acids.

PropertyValue/InformationNotes
Melting Point No data availableExpected to be a crystalline solid with a relatively high melting point, typical for amino acids.
Boiling Point No data availableLikely to decompose before boiling at atmospheric pressure.
Solubility No specific data available.Expected to have some solubility in water due to the polar amino and carboxyl groups. Solubility in organic solvents will vary. For the related 6-Methylheptanoic acid, it is miscible with chloroform and methanol, and slightly miscible with water.[3]
Appearance Crystalline PowderBased on typical properties of amino acids.
pKa No specific data available.Expected to have two pKa values: one for the carboxylic acid group (around 2-3) and one for the amino group (around 9-10).

Expert Insight: The zwitterionic nature of amino acids, where the amino group is protonated and the carboxyl group is deprotonated at physiological pH, significantly influences their physical properties. This leads to strong intermolecular forces, resulting in higher melting points and greater water solubility compared to their non-ionic counterparts.

Safety, Handling, and Storage

While a specific, comprehensive Material Safety Data Sheet (MSDS) for L-2-amino-6-methylheptanoic acid is not widely available, data from structurally related compounds can provide guidance on safe handling practices. The primary hazards associated with similar amino acids and aliphatic carboxylic acids include irritation to the skin, eyes, and respiratory system.

Hazard Identification

Based on data for related compounds, L-2-amino-6-methylheptanoic acid should be handled as a potentially hazardous substance.

  • Potential Health Effects :

    • Eye Contact : May cause serious eye irritation.

    • Skin Contact : May cause skin irritation.

    • Inhalation : May cause respiratory tract irritation.

    • Ingestion : May be harmful if swallowed.

For the related compound 2-Amino-6-methylheptane, it is considered a hazardous substance that can cause severe burns and is harmful if swallowed[4]. 2-Methylheptanoic Acid is also known to cause severe skin burns and eye damage[5].

Recommended Handling and Storage Protocols

Adherence to standard laboratory safety protocols is essential when working with this compound.

Experimental Protocol: Standard Laboratory Handling

  • Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) :

    • Wear chemical-resistant gloves (e.g., nitrile).

    • Wear safety glasses with side shields or chemical goggles.

    • Wear a laboratory coat.

  • Handling :

    • Avoid direct contact with skin and eyes.

    • Avoid generating dust.

    • Wash hands thoroughly after handling.

  • Storage :

    • Store in a tightly sealed container.

    • Keep in a cool, dry place. A storage temperature of 2-8°C is recommended.

    • Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.

Synthesis and Applications in a Research Context

L-2-amino-6-methylheptanoic acid and its analogs are valuable building blocks in medicinal chemistry and drug discovery. Their unique structural features can be exploited to modulate the pharmacological properties of parent drug molecules.

Conceptual Synthetic Pathway

The synthesis of chiral alpha-amino acids can be achieved through various established methodologies. A common conceptual approach involves the asymmetric synthesis or resolution of a racemic mixture. A patent for the synthesis of a related compound, L-2-methyl norleucine, outlines a four-step process involving bromination, ammonolysis, phenylacetylation, and enzymatic resolution to achieve a high optical purity product[6]. This highlights a viable strategy for producing enantiomerically pure non-proteinogenic amino acids.

Diagram: Conceptual Synthetic Workflow

G cluster_0 Starting Material cluster_1 Chiral Resolution cluster_2 Final Product A Racemic 2-amino-6-methylheptanoic acid B Derivatization with a chiral resolving agent A->B Step 1 C Separation of diastereomers (e.g., crystallization) B->C Step 2 D Removal of resolving agent C->D Step 3 E L-2-amino-6-methylheptanoic acid D->E Step 4

Caption: A generalized workflow for obtaining the L-enantiomer via chiral resolution.

Role in Drug Development

Non-proteinogenic amino acids like L-2-amino-6-methylheptanoic acid are of significant interest in drug development for several reasons:

  • Improved Pharmacokinetic Properties : Incorporating unnatural amino acids into peptide-based drugs can enhance their stability against enzymatic degradation, thereby prolonging their half-life in the body.

  • Enhanced Target Specificity : The unique side chain of this amino acid can be used to probe and optimize interactions with biological targets, potentially leading to increased potency and selectivity.

  • Prodrug Strategies : Amino acids are frequently used as promoieties in prodrug design to improve the solubility, permeability, and targeted delivery of therapeutic agents[7][8]. The amino and carboxyl groups provide handles for covalent modification.

Expert Insight: The branched, aliphatic side chain of L-2-amino-6-methylheptanoic acid imparts a degree of lipophilicity. This can be strategically employed to enhance the membrane permeability of drug candidates, a critical factor in oral bioavailability. Furthermore, L-amino acids can be recognized by specific amino acid transporters, offering a potential mechanism for targeted drug delivery to cells or tissues with high transporter expression. L-amino acids are the most commonly used form in drug development as they are the naturally occurring building blocks of proteins in living organisms[9].

Conclusion

L-2-amino-6-methylheptanoic acid is a valuable chemical entity with potential applications in advanced scientific research, particularly in the fields of medicinal chemistry and drug development. While comprehensive experimental data for some of its properties are sparse, a solid understanding of its core chemical identifiers and the properties of structurally related compounds provides a strong foundation for its safe and effective use in the laboratory. As research into novel therapeutics continues to evolve, the demand for unique building blocks like L-2-amino-6-methylheptanoic acid is likely to grow, underscoring the importance of a thorough understanding of its chemical and physical characteristics.

References

  • Capot Chemical. (n.d.). Specifications of (S)-2-amino-6-methylheptanoic acid. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl heptanoic acid. Retrieved from [Link]

  • Szymańska, E., & Szymański, P. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]

  • PubChem. (n.d.). 6-Amino-2-methylheptanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN111187793A - Method for synthesizing L-2-methyl norleucine.
  • Gomes, P., Morais, M., & Valente, E. (2020). Amino Acids in the Development of Prodrugs. Pharmaceuticals, 13(10), 296. [Link]

  • ResearchGate. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

  • Oakwood Labs. (n.d.). The Role of Amino Acids in Pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Retrieved from [Link]

  • CUSABIO. (2024, November 26). Exploring the Role of Amino Acid APIs in Drug Development and Formulation. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of 2-amino-6-(2-formyl-5-hydroxymethyl-1-pyrrolyl-)hexanoic acid. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methylheptanoic acid (FDB008214). Retrieved from [Link]

  • Ambinter. (n.d.). 6-METHYLHEPTANOIC ACID CAS 929-10-2 Manufacturers, Suppliers, Factory. Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 31872-99-8. Retrieved from [Link]

Sources

The Advent of a Molecular Scaffold: A Technical Guide to the History, Synthesis, and Application of Homoleucine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Deciphering "Homo-homoleucine" and the Emergence of a Powerful Tool

In the landscape of chemical biology and drug discovery, precision in nomenclature is paramount. The query for "homo-homoleucine" (hhLeu) leads us to a compelling intersection of chemical synthesis and the evolution of therapeutic design. While "homo-homoleucine" is not a standard IUPAC designation, the query likely refers to homoleucine , a non-proteinogenic amino acid that has garnered significant interest for its unique structural and functional properties. This guide, therefore, will delve into the rich history, synthesis, and multifaceted applications of homoleucine, a molecule that exemplifies the creative spirit of chemical synthesis and its profound impact on our understanding and manipulation of biological systems. We will also briefly touch upon its isomer, β-homoleucine, to provide a comprehensive overview of this class of amino acid analogs.

A Historical Perspective: The Dawn of Non-Proteinogenic Amino Acids

The discovery and synthesis of non-proteinogenic amino acids are intrinsically linked to the broader history of amino acid chemistry, which began in the early 19th century. In 1806, French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet isolated asparagine from asparagus, marking the discovery of the first amino acid.[1] This was followed by the discovery of cystine in 1810, and glycine and leucine in 1820.[1]

The ability to synthesize these fundamental building blocks of life in the laboratory was a pivotal moment in the history of chemistry. The mid-to-late 1800s saw the development of foundational methods for α-amino acid synthesis, such as the Strecker synthesis (1850) and the Gabriel synthesis (1887).[2][3][4] These early methods provided a versatile toolkit for chemists to create not only the naturally occurring amino acids but also a vast array of their non-natural counterparts.[2][4] The synthesis of non-proteinogenic amino acids, like homoleucine, was born out of this era of chemical exploration, driven by the desire to understand the structure-activity relationships of peptides and proteins.[5] These "unnatural" amino acids have since become indispensable tools in medicinal chemistry, offering a way to enhance the therapeutic properties of peptides, such as their stability, potency, and bioavailability.[5]

While a singular, celebrated "discovery" of homoleucine is not prominently documented, its conception and synthesis are a direct consequence of the pioneering work in amino acid chemistry. Its existence is a testament to the ingenuity of chemists who sought to expand the chemical alphabet of life.

The Synthetic Blueprint: Crafting Homoleucine in the Laboratory

The synthesis of homoleucine, and particularly its enantiomerically pure forms, is a challenge that showcases the elegance of modern organic synthesis. The primary goal is to construct the carbon skeleton and stereoselectively introduce the amine functionality at the α-position.

Racemic Synthesis: The Classical Approaches

Early synthetic strategies, while not stereoselective, laid the groundwork for the production of homoleucine. These methods typically produce a racemic mixture of D- and L-homoleucine, which can then be resolved into individual enantiomers if desired.

A common approach is a variation of the amidomalonate synthesis .[6] This method involves the alkylation of a malonic ester derivative with an appropriate alkyl halide, followed by hydrolysis and decarboxylation to yield the desired amino acid.[6]

Experimental Protocol: Racemic Homoleucine Synthesis via Amidomalonate Pathway

  • Deprotonation: Diethyl acetamidomalonate is treated with a strong base, such as sodium ethoxide, in a suitable solvent like ethanol to generate a nucleophilic enolate.

  • Alkylation: The enolate is then reacted with 1-bromo-3-methylbutane (isopentyl bromide) in an S(_N)2 reaction to introduce the homoleucine side chain.

  • Hydrolysis and Decarboxylation: The resulting substituted malonic ester is subjected to acidic hydrolysis (e.g., with aqueous HCl). This step hydrolyzes the ester and amide groups and subsequently leads to the decarboxylation of the malonic acid intermediate upon heating, yielding racemic homoleucine.

  • Purification: The final product is purified by recrystallization or ion-exchange chromatography.

Enantioselective Synthesis: The Pursuit of Chirality

For applications in drug discovery and peptide synthesis, obtaining enantiomerically pure L-homoleucine is crucial. Modern asymmetric synthesis offers several powerful strategies to achieve this.

One elegant approach involves the use of chiral auxiliaries. For instance, a chiral oxazolidinone auxiliary can be used to direct the stereoselective alkylation of a glycine enolate equivalent.

Experimental Protocol: Enantioselective Synthesis of L-Homoleucine

  • Auxiliary Attachment: A chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with bromoacetyl bromide to form the corresponding N-bromoacetyl derivative.

  • Glycine Enolate Formation: The N-acyl oxazolidinone is then treated with a strong base, like sodium hexamethyldisilazide (NaHMDS), at low temperature (e.g., -78 °C) to generate a chiral glycine enolate.

  • Stereoselective Alkylation: The enolate is reacted with 1-iodo-2-methylpropane (isobutyl iodide). The steric bulk of the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to a highly diastereoselective alkylation.

  • Auxiliary Cleavage: The chiral auxiliary is then cleaved under mild conditions, for example, using lithium hydroxide in a mixture of tetrahydrofuran and water, to afford the N-protected L-homoleucine.

  • Deprotection: The protecting group is removed to yield L-homoleucine.

  • Purification: The final product is purified by chromatography.

G Enantioselective Synthesis of L-Homoleucine Workflow start Chiral Oxazolidinone step1 Acylation with Bromoacetyl Bromide start->step1 step2 N-Acyl Oxazolidinone step1->step2 step3 Base (NaHMDS) -78 °C step2->step3 step4 Chiral Glycine Enolate step3->step4 step5 Alkylation with 1-iodo-2-methylpropane step4->step5 step6 Diastereomerically Enriched Product step5->step6 step7 Auxiliary Cleavage (LiOH) step6->step7 step8 N-Protected L-Homoleucine step7->step8 step9 Deprotection step8->step9 end L-Homoleucine step9->end G Application of Homoleucine in Drug Discovery cluster_synthesis Peptide Synthesis cluster_properties Improved Characteristics hhLeu L-Homoleucine (hhLeu) ModifiedPeptide hhLeu-Containing Peptide hhLeu->ModifiedPeptide Incorporation Peptide Native Peptide Peptide->ModifiedPeptide Modification Properties Enhanced Therapeutic Properties ModifiedPeptide->Properties Stability Increased Proteolytic Stability Properties->Stability Potency Altered Receptor Binding & Potency Properties->Potency SAR Tool for SAR Studies Properties->SAR

Caption: The role of homoleucine in enhancing peptide drug properties.

The Isomeric Cousin: A Note on β-Homoleucine

It is also pertinent to mention β-homoleucine (3-amino-5-methylhexanoic acid), an isomer of homoleucine where the amino group is attached to the β-carbon. [7]Like its α-amino acid counterpart, β-homoleucine is a non-proteinogenic amino acid. The synthesis and incorporation of β-amino acids into peptides can induce unique secondary structures, such as helices and sheets, that are distinct from those formed by α-amino acids. This opens up new avenues for the design of peptidomimetics with novel folding patterns and biological activities.

Conclusion and Future Outlook

From its conceptual roots in the golden age of amino acid synthesis to its current role as a sophisticated tool in drug discovery, homoleucine embodies the power of chemical innovation. While the term "homo-homoleucine" may be an informal descriptor, the molecule it likely represents, homoleucine, has a rich and impactful history. As our understanding of disease pathways becomes more nuanced, the demand for precisely engineered therapeutic agents will continue to grow. Non-proteinogenic amino acids like homoleucine will undoubtedly play a central role in this endeavor, enabling the creation of next-generation peptide and peptidomimetic drugs with improved efficacy and safety profiles. The continued exploration of novel synthetic methodologies and the creative application of these unique building blocks will undoubtedly unlock new therapeutic possibilities in the years to come.

References

  • Hoffmann, F. (1897). Aspirin Synthesis. Bayer Archives.
  • Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236.
  • PubChem. (n.d.). L-Leucine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of L-isoleucine, Ile:CB [8]mixture in the molar ratio... Retrieved from [Link]

  • ECMDB. (2015). L-Leucine (ECMDB00687). E. coli Metabolome Database. Retrieved from [Link]

  • NIST. (n.d.). L-Isoleucine. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Non-proteinogenic amino acids. Retrieved from [Link]

  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal of Medicinal Chemistry, 53(10), 4249-4266.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • BMRB. (n.d.). bmse000920 L-Leucine. Biological Magnetic Resonance Bank. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of 13 C, 15 N L-leucine (A) and 150.9 MHz 13 C-NMR spectrum... Retrieved from [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids.
  • Sketchy MCAT. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

  • Grokipedia. (n.d.). Non-proteinogenic amino acids. Retrieved from [Link]

  • S. A. Saghatelyan. (2017). 1 Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH.
  • Sketchy MCAT. (2023, July 22). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1) | Chemistry | Sketchy MCAT [Video]. YouTube. Retrieved from [Link]

  • The Sci-Zone. (2025, January 29). Non-Protein Amino Acids: 7 Astonishing Benefits. Retrieved from [Link]

  • NIST. (n.d.). L-Isoleucine. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Leucine. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Homoleucine. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Fmoc-2-amino-6-methylheptanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Unnatural Amino Acids in Peptide Therapeutics

The landscape of peptide-based drug discovery is continually evolving, with a significant shift towards the incorporation of unnatural amino acids (UAAs) to enhance therapeutic profiles.[1][2] These non-canonical building blocks offer a strategic advantage over their natural counterparts by enabling the fine-tuning of peptide properties such as metabolic stability, receptor affinity, and bioavailability.[2] Fmoc-2-amino-6-methylheptanoic acid, a leucine analogue, is a prime example of a UAA that introduces unique structural constraints and lipophilicity into a peptide sequence. Its isobutyl side chain, elongated by a methylene group, can impart improved enzymatic resistance and modulate peptide conformation, making it a valuable tool for medicinal chemists and peptide scientists.

This guide provides a comprehensive overview of the application of Fmoc-2-amino-6-methylheptanoic acid in solid-phase peptide synthesis (SPPS), detailing its physicochemical properties, optimized protocols for its incorporation into peptide chains, and expert insights into overcoming potential synthetic challenges. The methodologies described herein are designed to be robust and reproducible, empowering researchers to confidently utilize this versatile UAA in their drug development endeavors.

Physicochemical Properties of Fmoc-2-amino-6-methylheptanoic Acid

A thorough understanding of the physicochemical characteristics of an Fmoc-amino acid is fundamental to its successful application in SPPS.[3] The properties of Fmoc-2-amino-6-methylheptanoic acid are summarized below, providing a foundation for the subsequent protocols.

PropertyValueSource
Molecular Formula C23H27NO4[4]
Molecular Weight 381.48 g/mol [4]
Appearance White solid[4]
Purity (HPLC) ≥ 98%[4]
Storage Conditions 0-8 °C, sealed in a dry environment[4][5]

Solubility: While specific solubility data is not extensively published, based on its structure and the general solubility of other Fmoc-amino acids, Fmoc-2-amino-6-methylheptanoic acid is expected to be readily soluble in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). However, it is always advisable to perform a small-scale solubility test prior to use in an automated synthesizer.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is a cyclical process that involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6][7] The fundamental steps of each cycle are:

  • Deprotection: The removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide.[8]

  • Activation and Coupling: The activation of the carboxylic acid of the incoming Fmoc-amino acid and its subsequent reaction with the newly liberated N-terminal amine of the peptide chain to form a peptide bond.[9][10]

  • Washing: Thorough washing of the resin to remove excess reagents and byproducts before initiating the next cycle.

The choice of resin is dictated by the desired C-terminal functionality of the final peptide. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are commonly used, while Rink amide resin is the standard choice for producing C-terminal amides.[6]

Experimental Protocols: Incorporation of Fmoc-2-amino-6-methylheptanoic Acid

The following protocols provide detailed, step-by-step instructions for the efficient incorporation of Fmoc-2-amino-6-methylheptanoic acid into a peptide sequence using manual SPPS techniques. These procedures can be adapted for use in automated peptide synthesizers.

PART 1: Resin Preparation and First Amino Acid Loading

The initial step in SPPS is the loading of the first Fmoc-amino acid onto the chosen resin.[6] This protocol details the loading of Fmoc-2-amino-6-methylheptanoic acid onto 2-chlorotrityl chloride resin, which is advantageous for producing peptides with a C-terminal carboxylic acid and for minimizing racemization.

Materials:

  • 2-chlorotrityl chloride resin (100-200 mesh)

  • Fmoc-2-amino-6-methylheptanoic acid

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Peptide synthesis vessel with a sintered glass frit

  • Shaker or nitrogen bubbling system for agitation

Protocol:

  • Resin Swelling: Place the desired amount of 2-chlorotrityl chloride resin (e.g., 300 mg for a 0.1 mmol scale synthesis) into the synthesis vessel. Wash the resin with DCM (3 x 5 mL) and then swell in DCM for at least 30 minutes with gentle agitation.[6]

  • Amino Acid Solution Preparation: In a separate vial, dissolve Fmoc-2-amino-6-methylheptanoic acid (2-3 equivalents relative to the resin loading capacity) in DCM. Add DIPEA (4-5 equivalents) to the solution.

  • Loading Reaction: Drain the DCM from the swollen resin and add the amino acid solution. Agitate the mixture at room temperature for 1-2 hours.

  • Capping: To cap any unreacted sites on the resin, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v) and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin thoroughly with DCM (3 x 5 mL), DMF (3 x 5 mL), and finally DCM (3 x 5 mL).

  • Drying: Dry the resin under a high vacuum to a constant weight. The loading efficiency can be determined spectrophotometrically by Fmoc quantification.

PART 2: The Iterative SPPS Cycle

The following steps are repeated for each amino acid to be added to the peptide chain, including subsequent incorporations of Fmoc-2-amino-6-methylheptanoic acid.

The removal of the Fmoc group is a critical step to expose the N-terminal amine for the next coupling reaction.[8][11]

Materials:

  • Peptide-resin from the previous step

  • 20% Piperidine in DMF (v/v)

  • DMF, peptide synthesis grade

Protocol:

  • Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.

  • Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes.[6]

  • Second Deprotection (Optional but Recommended): Drain the piperidine solution and repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 x 5 mL) to remove all traces of piperidine.[6]

Diagram: The Fmoc Deprotection Mechanism

Fmoc_Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Fluorenyl Carbanion Fmoc_Peptide->Carbanion Deprotonation Piperidine Piperidine (Base) Carbamic_Acid Carbamic Acid Intermediate Carbanion->Carbamic_Acid Elimination DBF Dibenzofulvene-Piperidine Adduct Free_Amine H2N-Peptide-Resin Carbamic_Acid->Free_Amine Decarboxylation

Caption: Mechanism of Fmoc deprotection using piperidine.

Due to the steric hindrance of the isobutyl group in Fmoc-2-amino-6-methylheptanoic acid, a potent coupling reagent is recommended to ensure efficient peptide bond formation and to minimize the risk of racemization.[1][12][13]

Materials:

  • Deprotected peptide-resin

  • Fmoc-2-amino-6-methylheptanoic acid (or other Fmoc-amino acid)

  • Coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base, e.g., DIPEA or 2,4,6-collidine

  • DMF, peptide synthesis grade

Protocol:

  • Activation Solution Preparation: In a separate vial, dissolve Fmoc-2-amino-6-methylheptanoic acid (3-5 equivalents relative to the initial resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF. Add DIPEA or collidine (2 equivalents relative to the amino acid) to the solution and pre-activate for 1-5 minutes.

  • Coupling Reaction: Drain the DMF from the deprotected peptide-resin and add the activation solution. Agitate the mixture at room temperature for 30-60 minutes. For sterically hindered couplings, the reaction time may be extended, or a double coupling may be performed.[6]

  • Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to confirm the completion of the coupling reaction. A negative test indicates the absence of free primary amines.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to prepare for the next deprotection step or final cleavage.

Diagram: The SPPS Cycle

SPPS_Cycle Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-AA-OH, HATU, DIPEA Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 End Elongated Peptide Wash2->End End->Deprotection Repeat Cycle

Caption: The iterative cycle of solid-phase peptide synthesis.

PART 3: Cleavage from the Resin and Final Deprotection

The final step is the cleavage of the peptide from the resin support and the simultaneous removal of any side-chain protecting groups.[14][15] The choice of cleavage cocktail depends on the amino acid composition of the peptide.[16]

Materials:

  • Fully synthesized, N-terminally deprotected peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

Protocol:

  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 5 mL) and dry it under a high vacuum for at least 1 hour.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel (approximately 10 mL per gram of resin). Agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Concentrate the filtrate under a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Peptide Isolation: Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under a vacuum to remove residual ether. The crude peptide is now ready for purification by reverse-phase HPLC.

Troubleshooting and Expert Recommendations

  • Incomplete Coupling: The steric bulk of Fmoc-2-amino-6-methylheptanoic acid can sometimes lead to incomplete coupling.[1] If a positive Kaiser test is observed after the initial coupling, a second coupling with a fresh solution of activated amino acid is recommended. Extending the coupling time or using microwave-assisted SPPS can also enhance coupling efficiency.

  • Racemization: While Fmoc-amino acids are generally resistant to racemization during activation, the use of a less nucleophilic base like 2,4,6-collidine instead of DIPEA can minimize this risk, especially during the coupling of sterically hindered residues.[17][18]

  • Aggregation: Peptides containing multiple hydrophobic residues like 2-amino-6-methylheptanoic acid may be prone to aggregation on the resin, leading to poor solvation and incomplete reactions. The use of NMP as a solvent or the incorporation of pseudoproline dipeptides can help to disrupt these secondary structures.

Conclusion: A Valuable Tool for Peptide Optimization

Fmoc-2-amino-6-methylheptanoic acid is a powerful building block for the synthesis of novel peptides with enhanced therapeutic potential. By understanding its properties and employing optimized protocols, researchers can effectively incorporate this unnatural amino acid into their peptide sequences. The detailed methodologies and expert insights provided in this guide serve as a robust foundation for the successful synthesis of peptides containing Fmoc-2-amino-6-methylheptanoic acid, ultimately accelerating the pace of drug discovery and development.

References

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

  • Lokey Lab Protocols. (2017). Fmoc. University of California, Santa Cruz. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(19), 4499.
  • Merck Millipore. (n.d.).
  • Katritzky, A. R., et al. (1998). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 63(26), 9687–9690.
  • Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10583996, 6-Amino-2-methylheptanoic acid. Retrieved from [Link].

  • FooDB. (2010). Showing Compound 2-Methylheptanoic acid (FDB008214). Retrieved from [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Journal of the American Chemical Society. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis.
  • CSBio. (2023). A Practical Guide to Solid Phase Peptide Synthesis.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Synform. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted N-Boc N-Carboxyanhydrides.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46737266, Fmoc-2-aminoheptanoic acid. Retrieved from [Link].

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • CDN. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]

  • RSC Publishing. (2014). Solid-phase peptide synthesis.
  • Pharmaffiliates. (2026). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research.
  • National Center for Biotechnology Information. (n.d.).
  • RSC Publishing. (2004).
  • National Center for Biotechnology Information. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.

Sources

Application Note: Optimized Protocols for Incorporating L-Homohomoleucine (hhLeu) into Cyclic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale & Technical Overview

The incorporation of L-Homohomoleucine (hhLeu; 2-amino-6-methylheptanoic acid) into cyclic peptide scaffolds represents a high-value strategy in modern peptidomimetic drug design. By extending the aliphatic side chain by two methylene units relative to Leucine, hhLeu introduces significant hydrophobicity and steric reach without altering the fundamental charge state of the molecule.

Why hhLeu?

  • Deep Pocket Penetration: The extended side chain allows the residue to reach deeply buried hydrophobic pockets (e.g., GPCR transmembrane domains or protease S1' sites) inaccessible to canonical Leucine or Isoleucine.

  • Proteolytic Stability: The non-canonical alkyl chain length disrupts the recognition motifs of common endopeptidases (e.g., chymotrypsin), significantly extending plasma half-life.

  • Conformational Control: In cyclic structures, the increased side-chain volume of hhLeu can restrict backbone flexibility through steric interlocking with adjacent residues, reducing the entropic penalty of receptor binding.

The Challenge: The synthesis of hhLeu-containing cyclic peptides is non-trivial. The primary obstacles are aggregation during Solid Phase Peptide Synthesis (SPPS) due to the "sticky" hydrophobic nature of the residue, and steric hindrance during the macrocyclization step. This guide details a field-proven workflow to overcome these barriers.

Critical Materials & Pre-Synthesis Planning

Success relies on the correct choice of resin and coupling reagents. Standard HBTU/DIEA protocols are insufficient for hhLeu coupling and will result in deletion sequences.

Resin Selection

For cyclic peptides, the 2-Chlorotrityl Chloride (2-CTC) resin is the gold standard.

  • Mechanism: Allows cleavage of the peptide from the resin using mild acid (HFIP) retaining side-chain protecting groups. This enables solution-phase cyclization of the protected peptide, preventing side-chain interference.

  • Loading: Low loading (0.3 – 0.4 mmol/g) is mandatory to prevent inter-chain aggregation on the bead.

Reagent Table
ComponentRecommended ReagentRationale
Coupling (General) DIC / Oxyma PureLow racemization; high efficiency for standard residues.
Coupling (hhLeu) HATU / HOAt / DIPEA High reactivity required for bulky hydrophobic residues.
Solvent (Coupling) DMF / NMP (1:1)NMP disrupts beta-sheet aggregation common with hydrophobic sequences.
Cleavage (Soft) 20% HFIP in DCMCleaves peptide from resin; keeps side-chains protected.
Cyclization PyBOP or HATUPyBOP is preferred for slower, controlled cyclization to minimize epimerization.

Experimental Protocol: Linear Assembly (SPPS)

This protocol assumes an automated synthesizer or manual syringe synthesis scale of 0.1 mmol.

Step 1: Resin Loading (The First Residue)

Do not load hhLeu as the first residue if possible. Steric bulk near the resin linker can impede cyclization later. Ideally, load a Glycine or a spacer residue.

  • Swell 250 mg 2-CTC resin in dry DCM for 30 min.

  • Dissolve Fmoc-AA-OH (1.2 eq) in DCM (5 mL) with DIPEA (4 eq).

  • Add to resin; agitate for 2 hours.

  • Capping: Add MeOH (1 mL) to the reaction mixture; agitate 15 min to cap unreacted chlorides.

Step 2: Chain Elongation & The hhLeu Coupling

The coupling of Fmoc-hhLeu-OH requires thermodynamic forcing.

Standard Cycle:

  • Deprotection: 20% Piperidine/DMF (2 x 5 min).

  • Wash: DMF (5x), DCM (3x), DMF (3x).

The hhLeu Coupling Cycle (Critical):

  • Dissolve Fmoc-hhLeu-OH (3 eq) , HATU (2.9 eq) , and HOAt (3 eq) in minimal NMP.

  • Add DIPEA (6 eq) immediately before adding to the resin.

  • Reaction Time: Agitate for 2 hours at Room Temp OR 45 mins at 50°C (Microwave).

  • Double Coupling: Filter and repeat the coupling step with fresh reagents to ensure >99% incorporation.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for aggregated sequences). If beads are blue, perform a third coupling.

Experimental Protocol: Macrocyclization

The "Head-to-Tail" cyclization is performed in solution. This is a self-validating step: you can analyze the linear precursor by LCMS before committing to cyclization.

Step 1: Soft Cleavage (Generation of Protected Linear Precursor)
  • Wash resin with DCM (5x) to remove all traces of DMF.

  • Treat resin with 20% Hexafluoroisopropanol (HFIP) in DCM (5 mL) for 30 min.

  • Filter resin; collect filtrate. Repeat twice.

  • Evaporate solvent via rotary evaporation (keep bath < 30°C).

  • Validation: Analyze the white solid by LCMS. You should see the mass of the protected linear peptide.

Step 2: High-Dilution Cyclization

Concentration is the variable that controls dimerization. We target < 1 mM.

  • Dissolution: Dissolve the protected linear peptide in dry DCM/DMF (9:1 ratio). Calculate volume to achieve 0.5 mM concentration .

    • Note: If solubility is poor due to hhLeu, increase DMF ratio.

  • Activation: Add PyBOP (3 eq) and HOAt (3 eq) .

  • Initiation: Add DIPEA (6 eq) dropwise.

  • Reaction: Stir vigorously for 12–24 hours.

  • Work-up: Evaporate DMF/DCM. Redissolve in EtOAc, wash with 5% KHSO4, Sat. NaHCO3, and Brine.

Global Deprotection & Purification

  • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

  • Reaction: 2 hours at RT. The hydrophobic hhLeu side chain does not require scavengers, but Trp/Cys/Met in the sequence might.

  • Precipitation: Cold Diethyl Ether.

  • Purification: Reverse-phase HPLC (C18 column).

    • Note on hhLeu: Peptides containing hhLeu will elute significantly later than their Leu counterparts due to high hydrophobicity. Use a shallow gradient (e.g., 0.5% B/min) at high organic concentrations.

Visualization of Workflows

Diagram 1: Strategic Decision Tree for hhLeu Incorporation

This diagram outlines the critical decision points during the synthesis to prevent aggregation and ensure cyclization.

SPPS_Workflow Start Start: Sequence Design Resin_Choice Select 2-CTC Resin (Low Loading <0.4 mmol/g) Start->Resin_Choice Check_hhLeu Next AA is hhLeu? Resin_Choice->Check_hhLeu Coupling_Std Standard AA Coupling (DIC/Oxyma) Coupling_Std->Check_hhLeu Check_hhLeu->Coupling_Std No Coupling_hhLeu Modified Coupling HATU/HOAt/NMP (Double Couple) Check_hhLeu->Coupling_hhLeu Yes Cleavage Soft Cleavage (HFIP) Retain Side-Chain PG Check_hhLeu->Cleavage Sequence Complete Monitor QC: Chloranil Test Coupling_hhLeu->Monitor Monitor->Check_hhLeu Pass Recouple 3rd Coupling / Cap Monitor->Recouple Fail Recouple->Check_hhLeu Cyclization Solution Cyclization (<1 mM, PyBOP) Cleavage->Cyclization Final Global Deprotection (TFA) Cyclization->Final

Caption: Decision tree for SPPS assembly emphasizing the divergent pathway for hhLeu coupling and the critical soft-cleavage strategy.

Diagram 2: Cyclization Kinetics & Dimerization Risk

Understanding why high dilution is necessary for hhLeu peptides, which are prone to hydrophobic aggregation.

Cyclization_Kinetics Linear Linear Precursor (Activated) Conc_High High Conc. (>5 mM) Linear->Conc_High Conc_Low Low Conc. (<1 mM) Linear->Conc_Low Inter Inter-molecular Collision Conc_High->Inter Dominant Pathway Intra Intra-molecular Folding Conc_High->Intra Conc_Low->Inter Conc_Low->Intra Dominant Pathway Dimer Dimer/Oligomer (Dead End) Inter->Dimer Cyclic Cyclic Monomer (Target) Intra->Cyclic

Caption: Kinetic competition between intramolecular cyclization and intermolecular oligomerization. hhLeu increases 'Inter' risk via hydrophobic attraction.

Analytical Validation & Troubleshooting

Confirming Cyclization

Mass spectrometry alone is often insufficient because the linear precursor and the cyclic product have the same mass (loss of H2O occurs during activation, but if the linear form is an active ester or hydrolyzed, the mass difference is 18 Da).

The Shift Assay:

  • Inject the Linear Precursor (from Step 4.1) on HPLC.

  • Inject the Cyclization Mixture (from Step 4.5).

  • Result: The cyclic peptide is more constrained and typically exposes fewer hydrophobic patches to the C18 column than the linear form (or folds differently). A distinct retention time shift (usually earlier elution for cyclic, but can be later for hydrophobic peptides like hhLeu) confirms cyclization.

Troubleshooting Common Issues
ObservationRoot CauseRemediation
Incomplete Coupling of hhLeu Steric hindrance / AggregationSwitch to HATU at 50°C. Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) to disrupt aggregation.
Dimerization during Cyclization Concentration too highDilute reaction to 0.2 mM. Add peptide solution slowly (syringe pump) to the activating solution.
Racemization of hhLeu Over-activationAvoid base excess during coupling. Use Collidine instead of DIPEA. Keep temperature < 50°C.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3, 509–524. [Link]

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Focus on 2-CTC resin protocols). [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256. [Link]

  • Pelay-Gimeno, M., et al. (2015). Structure-Based Design of Inhibitors of Protein–Protein Interactions: Mimicking Peptide Binding Epitopes. Angewandte Chemie International Edition, 54(31), 8896-8927. (Context for hydrophobic NCAA usage). [Link]

Asymmetric synthesis of (S)-2-amino-6-methylheptanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Asymmetric Synthesis of (S)-2-amino-6-methylheptanoic Acid

Authored by a Senior Application Scientist

Introduction: The Significance of (S)-2-amino-6-methylheptanoic Acid

(S)-2-amino-6-methylheptanoic acid, a non-proteinogenic α-amino acid, represents a critical chiral building block in modern pharmaceutical development and chemical biology. Unlike its proteinogenic counterparts, its unique isobutyl side chain extension provides modified steric and hydrophobic properties. This makes it a valuable component for designing peptide-based drugs with enhanced metabolic stability, improved receptor affinity, and controlled conformational structures.[1][2] The precise stereochemical control during its synthesis is paramount, as the biological activity of chiral molecules is often exclusive to a single enantiomer. This guide provides a detailed exploration of robust and field-proven methodologies for the asymmetric synthesis of the (S)-enantiomer, designed for researchers in drug discovery and process development.

Strategic Overview: Pathways to Enantiopure α-Amino Acids

The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern organic chemistry.[3] Three principal strategies have proven to be the most effective and are widely adopted in both academic and industrial settings.

  • Chiral Auxiliary-Mediated Synthesis: This classic and highly reliable approach involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate.[4][5] The auxiliary guides a subsequent chemical transformation, such as alkylation, to occur with high diastereoselectivity. The final step involves the removal of the auxiliary to yield the desired enantiomerically enriched product. This method is prized for its predictability and broad substrate scope.[5]

  • Catalytic Asymmetric Synthesis: This strategy represents a more atom-economical approach, utilizing a small amount of a chiral catalyst to generate large quantities of the chiral product.[3] Key techniques include the asymmetric hydrogenation of prochiral enamides or dehydroamino acids and phase-transfer catalysis.[6] While highly efficient, this method may require significant optimization of catalysts and conditions for a specific substrate.

  • Enzymatic Synthesis: Leveraging the inherent stereoselectivity of natural enzymes, this method offers an environmentally friendly route to chiral amino acids.[7] Processes like the asymmetric reductive amination of α-keto acids are powerful but depend on the availability of a suitable enzyme that can process the target substrate efficiently.[7]

This guide will focus on providing detailed protocols for the chiral auxiliary and catalytic asymmetric synthesis methods, as they offer the greatest flexibility and control for a custom target like (S)-2-amino-6-methylheptanoic acid.

Method 1: Chiral Auxiliary-Directed Synthesis via a Ni(II) Complex

This protocol is based on the well-established methodology of using a chiral nickel (II) complex of a glycine Schiff base to direct the asymmetric alkylation.[8][9] The chiral environment created by the metal complex and the chiral ligand ensures that the incoming electrophile adds to the glycine enolate from a specific face, thereby establishing the desired (S)-stereocenter.

Causality of the Experimental Design

The core of this method is the formation of a rigid, planar chiral Ni(II) complex. The chiral auxiliary, typically a derivative of a chiral amino alcohol, and the Schiff base formation create a sterically defined pocket around the α-carbon of the glycine moiety. Deprotonation with a strong, non-nucleophilic base generates a nucleophilic enolate. The bulky chiral ligand effectively shields one face of the enolate, forcing the alkylating agent (1-iodo-4-methylpentane) to approach from the less hindered face. This directed attack is the origin of the high diastereoselectivity. Subsequent acidic hydrolysis breaks down the complex and the Schiff base, liberating the target amino acid without compromising the newly formed stereocenter.

Experimental Workflow Diagram

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Detailed Step-by-Step Protocol

PART A: Synthesis of the Chiral Ni(II)-Glycine Schiff Base Complex

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add glycine (1.0 eq), the chiral auxiliary (S)-2-N-(N'-benzylprolyl)aminobenzophenone (1.0 eq), and methanol (5 mL per gram of glycine).

  • Base Addition: Add sodium hydroxide (2.0 eq) and stir the resulting suspension.

  • Complexation: Add nickel(II) nitrate hexahydrate (1.0 eq) to the mixture. The color should change, indicating complex formation.

  • Reaction: Heat the mixture to reflux for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: Cool the reaction mixture to room temperature and filter the solid precipitate. Wash the solid with cold methanol and then water to remove excess salts. Dry the resulting brightly colored solid complex under vacuum.

PART B: Asymmetric Alkylation

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend the dried Ni(II) complex (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL per gram of complex).

  • Deprotonation: Cool the suspension to -78 °C using a dry ice/acetone bath. Add potassium tert-butoxide (t-BuOK) (1.1 eq) portion-wise, ensuring the temperature remains below -70 °C. Stir for 30 minutes to ensure complete enolate formation. The solution will typically become deep red or purple.

  • Alkylation: Add 1-iodo-4-methylpentane (1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to stir at -78 °C for 4-6 hours. The progress can be monitored by TLC by quenching small aliquots with saturated NH₄Cl and extracting with ethyl acetate.

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

PART C: Auxiliary Cleavage, Deprotection, and Purification

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkylated complex.

  • Hydrolysis: Suspend the crude complex in 3M hydrochloric acid (10 mL per gram of crude complex) and heat to 65 °C for 3-5 hours.[10] This step hydrolyzes the Schiff base and cleaves the auxiliary. The chiral auxiliary can often be recovered from the organic phase for reuse.[8]

  • Purification: Cool the aqueous layer, which now contains the crude amino acid hydrochloride salt. Wash with dichloromethane to remove any remaining organic impurities. Apply the aqueous solution to a strong cation-exchange resin (e.g., Dowex 50WX8).

  • Elution: Wash the resin thoroughly with deionized water to remove any remaining salts. Elute the desired amino acid using a 2M ammonium hydroxide solution.

  • Final Product: Collect the ammonia-containing fractions and concentrate them under reduced pressure. Recrystallize the resulting solid from a water/ethanol mixture to yield pure (S)-2-amino-6-methylheptanoic acid.

Self-Validation and Data

To ensure the success of the synthesis, specific analytical checks are crucial.

  • Diastereomeric Excess (d.e.): The d.e. of the alkylated complex (after step B) can be determined by ¹H NMR analysis of the crude product before hydrolysis. The distinct signals for the α-proton in the major and minor diastereomers can be integrated.

  • Enantiomeric Excess (e.e.): The e.e. of the final product is determined by Chiral High-Performance Liquid Chromatography (HPLC) after derivatization (e.g., with Marfey's reagent or conversion to a methyl ester followed by acylation).

ParameterTypical ResultPurpose
Diastereomeric Excess >95% d.e.Confirms the stereodirecting power of the auxiliary.
Chemical Yield (Overall) 60-75%Measures the efficiency of the multi-step process.
Enantiomeric Excess >98% e.e.Validates the final enantiopurity of the target molecule.
Chiral Auxiliary Recovery >90%Demonstrates the cost-effectiveness of the method.[8]

Method 2: Catalytic Asymmetric Hydrogenation

This approach offers a more streamlined and atom-economical alternative, relying on a chiral transition metal catalyst to induce enantioselectivity. The key step is the hydrogenation of a prochiral dehydroamino acid precursor.

Causality of the Experimental Design

The success of this method hinges on the interaction between the substrate and the chiral catalyst. A prochiral substrate, N-acetyl-2-amino-6-methylhept-2-enoic acid, is synthesized. This molecule can coordinate to a chiral rhodium catalyst (e.g., complexed with a DuPHOS ligand) through its amide oxygen and the carboxylate group. This bidentate chelation creates a rigid structure, and the chiral ligands on the rhodium center force the hydrogen molecule to add to the double bond from a specific face, resulting in the formation of one enantiomer over the other.

Experimental Workflow Diagram

Caption: Workflow for Catalytic Asymmetric Hydrogenation.

Protocol Outline

PART A: Synthesis of N-acetyl-2-amino-6-methylhept-2-enoic acid

  • The dehydroamino acid precursor is typically prepared via the Erlenmeyer-Plöchl reaction. This involves the condensation of 2-oxo-6-methylheptanoic acid with acetamide in the presence of acetic anhydride and a mild base.

PART B: Catalytic Asymmetric Hydrogenation

  • Setup: In a high-pressure hydrogenation vessel, dissolve the N-acetyl-dehydroamino acid substrate (1.0 eq) in degassed methanol.

  • Catalyst Addition: Add the chiral rhodium catalyst, such as [Rh(COD)(Me-DuPHOS)]BF₄ (0.01-1 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas several times before pressurizing to the desired level (e.g., 3-5 bar). Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the consumption of hydrogen and check for reaction completion by TLC or LC-MS.

PART C: Deprotection

  • Work-up: Upon completion, vent the hydrogen and concentrate the solvent.

  • Hydrolysis: Reflux the crude N-acetyl amino acid in 6M HCl to remove the acetyl protecting group.

  • Purification: Purify the resulting amino acid hydrochloride salt using the ion-exchange chromatography method described in Method 1.

Self-Validation and Data

The key validation for this method is the enantiomeric excess of the product, which directly reflects the performance of the catalyst.

ParameterTypical ResultPurpose
Catalyst Loading 0.1 - 1.0 mol%Demonstrates the efficiency of the catalyst.
Chemical Yield >95%Measures the conversion efficiency of the hydrogenation step.
Enantiomeric Excess >99% e.e.Validates the stereoselectivity of the chiral catalyst.
Turnover Number (TON) >1000Indicates the number of substrate molecules converted per catalyst molecule.

Conclusion and Final Recommendations

Both chiral auxiliary-mediated synthesis and catalytic asymmetric hydrogenation are powerful and validated methods for producing enantiomerically pure (S)-2-amino-6-methylheptanoic acid.

  • The Chiral Auxiliary Method is exceptionally robust and often the first choice for complex or novel amino acid targets. Its high reliability and the potential to recover the expensive auxiliary make it suitable for both small-scale discovery and larger-scale synthesis.[4][8]

  • The Catalytic Asymmetric Hydrogenation Method is more elegant and efficient, offering higher throughput and less waste.[2][3] It is ideal for process chemistry and large-scale manufacturing where a specific, highly optimized catalytic system is available for the target substrate.

The choice of method will depend on the specific project goals, scale, available resources, and the synthetic chemist's expertise. Both pathways, when executed with care and validated with the analytical protocols described, will reliably deliver the high-purity (S)-2-amino-6-methylheptanoic acid required for advanced research and drug development.

References

  • Yin, Z., Moriwaki, H., Abe, H., Miwa, T., Han, J., & Soloshonok, V. A. (2019). Large-Scale Asymmetric Synthesis of Fmoc-(S)-2-Amino-6,6,6-Trifluorohexanoic Acid. ChemistryOpen, 8(6), 701–704. [Link]

  • Szymański, J., & Gładkowski, W. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]

  • Makino, K., & Hamada, Y. (2004). Asymmetric Synthesis of Unnatural Amino Acid-containing Peptides via Direct Asymmetric Reaction of Peptidyl Compounds. Yakugaku Zasshi, 124(12), 881-893. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4737-4805. [Link]

  • Suemune, H., Harabe, T., & Sakai, K. (2001). Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. The Journal of Organic Chemistry, 66(12), 4305-4312. [Link]

  • Xue, Y., Cao, C., & Zheng, Y. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(5), 1516-1561. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric Catalysis by Chiral Hydrogen-Bond Donors. Angewandte Chemie International Edition, 45(10), 1520-1543. [Link]

  • Zhang, Y., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. Molecules, 29(10), 2289. [Link]

  • Cui, C., & Jamieson, A. G. (2021). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 26(11), 3237. [Link]

  • Fu, G. C., & Dai, X. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(23), 8589–8594. [Link]

  • Schäfer, U., & Ledl, F. (1989). Synthesis of 2-amino-6-(2-formyl-5-hydroxymethyl-1-pyrrolyl-)hexanoic acid. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 189(2), 138-140. [Link]

  • Pitre, S. P., & Rovis, T. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 15(17), 6235-6240. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Chen, J., et al. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. International Journal of Molecular Sciences, 23(10), 5737. [Link]

  • Hruby, V. J., & Qian, X. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptides and Protein Science. Springer, Boston, MA. [Link]

  • Adamczyk, M., & Reddy, R. E. (2001). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Synthetic Communications, 31(4), 579-586. [Link]

  • Soloshonok, V. A., & Han, J. (2019). Large-Scale Asymmetric Synthesis of Fmoc-(S)-2-Amino-6,6,6-Trifluorohexanoic Acid. ChemistryOpen, 8(6), 701-704. [Link]

  • Burk, M. J., et al. (2000). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry, 65(17), 5327-5330. [Link]

  • Chen, J., et al. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. MDPI. [Link]

  • Adamczyk, M., & Reddy, R. E. (2001). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. LookChem. [Link]

Sources

Application Note & Protocol: Enzymatic Resolution of Racemic 2-Amino-6-Methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Chiral Purity in Drug Development

In the landscape of modern drug discovery and development, the chirality of a molecule is of paramount importance. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic properties. Consequently, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is often a regulatory and clinical necessity. 2-Amino-6-methylheptanoic acid, a non-proteinogenic amino acid, represents a valuable chiral building block for the synthesis of various complex molecules with therapeutic potential.

Traditional chemical methods for resolving racemic mixtures can be arduous, expensive, and often employ harsh reagents and conditions, posing environmental concerns.[1] In contrast, enzymatic resolution offers a highly efficient, selective, and environmentally benign alternative.[] Enzymes, as natural chiral catalysts, operate under mild conditions with exceptional stereoselectivity, making them ideal for industrial-scale production of optically pure compounds.[][3][4]

This application note provides a comprehensive, field-proven guide for the enzymatic resolution of racemic this compound. We will delve into the rationale behind experimental choices, present a detailed, step-by-step protocol, and offer insights into process optimization and troubleshooting. The methodologies described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently implement and adapt these protocols for their specific needs.

Principle of the Method: A Tale of Two Enantiomers

The core principle of this protocol lies in the kinetic resolution of a racemic mixture. This technique exploits the differential reaction rates of two enantiomers with a chiral catalyst—in this case, an enzyme.[5] The process begins with the N-acetylation of the racemic this compound. This derivatization is crucial as many commercially available and highly stereoselective enzymes, such as aminoacylases, preferentially act on N-acyl amino acids.[3][4][6][7]

The N-acetylated racemic mixture is then exposed to an L-aminoacylase. This enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the D-enantiomer unmodified. The resulting mixture contains the free L-amino acid and the N-acetylated D-amino acid. Due to the significant difference in their physicochemical properties (e.g., solubility, charge), these two compounds can be readily separated using standard laboratory techniques.

Visualizing the Workflow: From Racemate to Pure Enantiomers

Enzymatic_Resolution_Workflow cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Separation & Purification cluster_3 Step 4: Optional D-Enantiomer Recovery Racemic_AA Racemic 2-amino-6- methylheptanoic acid N_Acetylation N-Acetylation (Acetic Anhydride) Racemic_AA->N_Acetylation Racemic_NAA Racemic N-acetyl-2-amino-6- methylheptanoic acid N_Acetylation->Racemic_NAA Reaction Stereoselective Hydrolysis Racemic_NAA->Reaction Enzyme L-Aminoacylase (e.g., from Aspergillus oryzae) Enzyme->Reaction Product_Mixture Mixture: L-amino acid + N-acetyl-D-amino acid Reaction->Product_Mixture Separation Separation (e.g., Ion Exchange Chromatography) Product_Mixture->Separation L_AA Pure L-2-amino-6- methylheptanoic acid Separation->L_AA NAcetyl_D_AA N-acetyl-D-2-amino-6- methylheptanoic acid Separation->NAcetyl_D_AA Hydrolysis Acid Hydrolysis (e.g., HCl) NAcetyl_D_AA->Hydrolysis D_AA Pure D-2-amino-6- methylheptanoic acid Hydrolysis->D_AA

Figure 1: Workflow for the enzymatic resolution of racemic this compound.

Materials and Methods

Materials
  • Racemic this compound

  • Acetic anhydride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • L-Aminoacylase from Aspergillus oryzae (lyophilized powder)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Dowex® 50WX8 hydrogen form resin (or equivalent strong cation exchange resin)

  • Ammonium hydroxide (NH₄OH)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • pH meter

  • Stir plate and stir bars

  • Reaction vessel with temperature control

  • Chromatography column

  • Rotary evaporator

  • Analytical balance

  • Standard laboratory glassware

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Astec CHIROBIOTIC T)[8]

  • UV detector

  • Polarimeter

Experimental Protocols

Part 1: N-Acetylation of Racemic this compound
  • Dissolution: In a 250 mL round-bottom flask, dissolve 10 g of racemic this compound in 100 mL of 1 M NaOH solution. Cool the flask in an ice bath with gentle stirring.

  • Acetylation: While maintaining the temperature below 10°C, slowly add 1.2 equivalents of acetic anhydride dropwise to the solution. Simultaneously, add 2 M NaOH solution as needed to maintain the pH between 8 and 9. The simultaneous addition is critical to ensure the amino group remains deprotonated and nucleophilic for the acylation reaction while preventing the hydrolysis of the anhydride.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2 with concentrated HCl. This step protonates the carboxylic acid, making it less soluble in the aqueous phase and facilitating its extraction.

  • Extraction: Extract the aqueous solution three times with 50 mL portions of ethyl acetate. The N-acetylated amino acid is more soluble in the organic phase.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the N-acetyl-racemic this compound as a white solid or viscous oil.

Part 2: Enzymatic Hydrolysis
  • Substrate Preparation: Prepare a 0.2 M solution of N-acetyl-racemic this compound in deionized water. Adjust the pH to 7.5 with 1 M NaOH. Add CoCl₂·6H₂O to a final concentration of 0.5 mM. Cobalt ions are known to be activators for many aminoacylases.[9]

  • Enzyme Addition: To the substrate solution, add L-aminoacylase from Aspergillus oryzae to a final concentration of 1 mg/mL. The optimal enzyme concentration may need to be determined empirically.

  • Incubation: Incubate the reaction mixture at 37°C with gentle stirring. The temperature is chosen to be near the optimal temperature for the enzyme's activity.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 2 hours) and analyzing them by chiral HPLC to determine the enantiomeric excess (e.e.) of the unreacted substrate and the formation of the L-amino acid. The reaction is typically stopped when approximately 50% conversion is reached to maximize the yield and enantiomeric purity of both enantiomers.

Part 3: Separation of L-Amino Acid and N-Acetyl-D-Amino Acid
  • Enzyme Deactivation: Once the desired conversion is achieved, deactivate the enzyme by heating the reaction mixture to 80°C for 15 minutes. This prevents further reaction during the separation process.

  • Acidification: Cool the solution and acidify to pH 5 with 1 M HCl.

  • Ion-Exchange Chromatography: Load the solution onto a pre-equilibrated Dowex® 50WX8 cation exchange column.

    • Elution of N-Acetyl-D-Amino Acid: Wash the column with deionized water. The N-acetyl-D-amino acid, being less basic, will not bind strongly to the resin and will elute with the water wash.

    • Elution of L-Amino Acid: Elute the bound L-amino acid from the column using 2 M aqueous ammonium hydroxide. The ammonia will deprotonate the amino acid, releasing it from the resin.

  • Product Recovery:

    • N-Acetyl-D-Amino Acid: Collect the water wash fractions containing the N-acetyl-D-amino acid and concentrate them under reduced pressure.

    • L-Amino Acid: Collect the ammonia eluate fractions and concentrate them under reduced pressure to remove the ammonia and water, yielding the L-2-amino-6-methylheptanoic acid.

Part 4: (Optional) Hydrolysis of N-Acetyl-D-Amino Acid
  • Acid Hydrolysis: To recover the D-amino acid, dissolve the N-acetyl-D-amino acid in 6 M HCl and reflux for 4-6 hours.[10]

  • Purification: After cooling, concentrate the solution under reduced pressure to remove the HCl. The resulting D-2-amino-6-methylheptanoic acid hydrochloride can be further purified by recrystallization.

Analytical Protocol: Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) is a critical parameter to quantify the success of the resolution. Chiral HPLC is the preferred method for this analysis.[8][11]

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample (either the reaction mixture aliquot or the final purified product) in the mobile phase.

  • HPLC Conditions:

    • Column: Astec CHIROBIOTIC T, 5 µm, 250 x 4.6 mm

    • Mobile Phase: A mixture of methanol, acetonitrile, and an acidic or basic modifier. A typical starting point could be Methanol/Water (80:20, v/v) with 0.1% formic acid. The exact conditions may require optimization.[11]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Temperature: 25°C

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers will have different retention times.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100

Process Optimization and Troubleshooting

ParameterRecommended Range/ValueRationale & Troubleshooting
pH 7.0 - 8.5The optimal pH for Aspergillus oryzae aminoacylase is typically in the neutral to slightly alkaline range.[12] Low pH can lead to enzyme denaturation, while high pH can cause non-enzymatic hydrolysis. If the reaction is slow, verify and adjust the pH.
Temperature 30 - 45°CEnzyme activity increases with temperature up to an optimum, beyond which denaturation occurs. If no activity is observed, the enzyme may have been denatured by excessive heat.
Enzyme Concentration 0.5 - 2.0 mg/mLHigher enzyme concentration leads to a faster reaction rate but increases cost. If the reaction is too slow, increase the enzyme concentration.
Substrate Concentration 0.1 - 0.5 MHigh substrate concentrations can lead to substrate inhibition. If the reaction rate decreases over time more than expected, try a lower initial substrate concentration.
Co-factor (Co²⁺) 0.1 - 1.0 mMCobalt ions are known to enhance the activity and stability of some aminoacylases.[9] If the reaction is slow, ensure the presence of Co²⁺. Other divalent cations can also be screened.
Immobilization OptionalFor industrial applications, immobilizing the enzyme on a solid support allows for easy recovery and reuse, significantly reducing costs.[6] Various immobilization techniques can be explored.

Visualizing the Stereoselective Action of L-Aminoacylase

Stereoselective_Hydrolysis cluster_0 Racemic N-acetyl-2-amino-6-methylheptanoic acid cluster_1 Enzyme-Substrate Interaction cluster_2 Reaction Products L_Substrate L-enantiomer Enzyme L-Aminoacylase (Active Site) L_Substrate->Enzyme Fits D_Substrate D-enantiomer D_Substrate->Enzyme Does not fit L_Binding L-enantiomer binds to active site (favorable) Enzyme->L_Binding D_Binding D-enantiomer does not bind effectively (steric hindrance) Enzyme->D_Binding L_Product L-2-amino-6-methylheptanoic acid + Acetic Acid L_Binding->L_Product Hydrolysis D_Unreacted N-acetyl-D-2-amino-6- methylheptanoic acid (unreacted) D_Binding->D_Unreacted No reaction

Figure 2: Stereoselective action of L-aminoacylase on the racemic mixture.

Conclusion

This application note has detailed a robust and reliable protocol for the enzymatic resolution of racemic this compound. By leveraging the high stereoselectivity of L-aminoacylase, this method provides an efficient and environmentally friendly route to obtaining both the L- and D-enantiomers of this valuable chiral building block. The provided protocols for N-acetylation, enzymatic hydrolysis, product separation, and analytical determination of enantiomeric excess, coupled with insights into process optimization, empower researchers and drug development professionals to successfully implement this methodology. The principles and techniques outlined here are broadly applicable to the resolution of other non-proteinogenic amino acids, underscoring the versatility of enzymatic approaches in modern synthetic chemistry.

References

  • American Institute of Physics. (n.d.). Enzymatic Resolution of p-Amino Methyl Esters using Lipase B from Candida antarctica. Retrieved from [Link]

  • JJ Medicine. (2017, November 25). Branched Chain Amino Acid Metabolism | BCAA Catabolism | Pathway and Regulation [Video]. YouTube. Retrieved from [Link]

  • Siegert, P., et al. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology, 108(1), 1-16.
  • Di Marzo, V., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Frontiers in Molecular Biosciences, 6, 129.
  • Siegert, P., et al. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology, 108(1), 1-16.
  • Forgách, E., et al. (2003). Resolution of β-amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry, 14(12), 1693-1700.
  • Gentzen, I., Löffler, H. G., & Schneider, F. (1980). Aminoacylase from Aspergillus oryzae. Comparison with the pig kidney enzyme.
  • Martínez-Martínez, M., et al. (2021). Dynamic kinetic enzymatic resolutions of synthetic substrates to form non-proteinogenic amino acids. Catalysis Science & Technology, 11(16), 5459-5477.
  • Harris, R. A., Joshi, M., & Jeoung, N. H. (2004). Branched-chain amino acids: enzyme and substrate regulation. The Journal of nutrition, 134(6 Suppl), 1547S–1550S.
  • Neuberger, A., & Pitt Rivers, R. V. (1939). Kinetic studies on the acid hydrolysis of the methyl ketoside of unsubstituted and O-acetylated N-acetylneuraminic acid. Biochemical Journal, 33(9), 1580.
  • Wandrey, C., & Flaschel, E. (1992). Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids. Annals of the New York Academy of Sciences, 672, 50-59.
  • Kumar, A., et al. (2014). Application of aminoacylase I to the enantioselective resolution of α-amino acid esters and amides.
  • Soloshonok, V. A., & Ueki, H. (2014). Chemical dynamic kinetic resolution and S/R interconversion of unprotected α-amino acids.
  • Gricman, Ł., et al. (2022). Crystal Structure of Candida antarctica Lipase B with a Putative Pro-Peptide Region. International Journal of Molecular Sciences, 23(19), 11846.
  • Siegert, P., et al. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology, 108(1), 1-16.
  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354-6364.
  • Harris, R. A., et al. (2004). Branched-Chain Amino Acids: Enzyme and Substrate Regulation. The Journal of nutrition, 134(6 Suppl), 1547S–1550S.
  • Gillingham, D., & Feichtinger, D. (2016). The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency. Journal of clinical medicine, 5(11), 99.
  • G-Jedlicki, W. J., et al. (2012). Structural redesign of lipase B from Candida antarctica by circular permutation and incremental truncation. Protein engineering, design & selection, 25(11), 697-705.
  • Al-Duri, B. (1987). Some kinetic studies with alpha-amylase from Aspergillus oryzae. University of Glasgow.
  • Jørgensen, B. B., et al. (1993). Kinetics of alpha-amylase secretion in Aspergillus oryzae. FEMS microbiology letters, 109(2-3), 291-296.
  • Siegert, P., et al. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology, 108(1), 1-16.
  • Lee, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 173-181.
  • Asano, Y., et al. (2002). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ε-Caprolactam Racemase. Applied and Environmental Microbiology, 68(11), 5348-5352.
  • Thapa, S., et al. (2024). Enzymatic Performance of Aspergillus oryzae α-Amylase in the Presence of Organic Solvents: Activity, Stability, and Bioinformatic Studies. International Journal of Molecular Sciences, 25(8), 4501.
  • MedlinePlus. (2023). Very long-chain acyl-CoA dehydrogenase deficiency. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
  • Macmillan Group. (n.d.). Dynamic Kinetic Resolutions. Retrieved from [Link]

  • Xu, Y., et al. (2022). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Frontiers in Bioengineering and Biotechnology, 10, 868351.
  • Aoyama, T., et al. (1995). Purification of human very-long-chain acyl-coenzyme A dehydrogenase and characterization of its deficiency in seven patients.
  • Kašička, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie: časopis České farmaceutické společnosti a Slovenské farmaceutické společnosti, 56(3), 107-121.
  • Di Marzo, V., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Frontiers in Molecular Biosciences, 6, 129.
  • G-Jedlicki, W. J., et al. (2016). Strategies for Correcting Very Long Chain Acyl-CoA Dehydrogenase Deficiency. The Journal of biological chemistry, 291(31), 16041-16052.

Sources

Application Note: 2-Amino-6-Methylheptanoic Acid (hhLeu) as a Structural Leucine Surrogate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-6-methylheptanoic acid, commonly referred to as Homohomoleucine (hhLeu) , is a non-proteinogenic amino acid used effectively as a leucine surrogate in peptide engineering and drug discovery. Structurally, it extends the aliphatic side chain of leucine by two methylene units, positioning the terminal isopropyl group further from the peptide backbone.

This modification is critical for:

  • Probing Hydrophobic Pockets: Exploring deep hydrophobic clefts in receptors (e.g., TNFR1) that canonical leucine cannot reach.

  • Modulating Enzymatic Activity: Altering substrate recognition kinetics in Sortase-mediated ligation (SML) to create "switchable" ligation sites.

  • Antibiotic Synthesis: Serving as a core building block in the total synthesis of complex natural products like Longicatenamycin A .[1]

This guide provides the chemical grounding, incorporation protocols (Fmoc-SPPS), and biological assay frameworks for utilizing hhLeu in high-impact research.

Chemical Identity & Properties

To effectively use hhLeu, one must understand its structural relationship to its analogs. It is distinct from Homoleucine (hLeu), which contains only one additional methylene group.

Structural Comparison Table
Amino AcidCommon Abbr.[2][3][4][5][6][7][8][9]Side Chain StructureSide Chain Length (Carbons to Branch)Hydrophobicity (LogP approx.)Primary Application
Leucine Leu (L)-CH2-CH(CH3)211.52Native Protein Structure
Homoleucine hLeu-(CH2)2-CH(CH3)22~2.0Steric bulk, Protease resistance
Homohomoleucine hhLeu -(CH2)3-CH(CH3)23 ~2.6 Deep pocket probing, Ligation switching

Key Insight: The extended flexibility of the hhLeu side chain allows the terminal isopropyl group to adopt conformations inaccessible to Leu or hLeu, often increasing binding affinity in "loose" hydrophobic pockets or destabilizing tight, rigid binding sites.

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate (S)-N-Fmoc-2-amino-6-methylheptanoic acid into a peptide sequence using standard Fmoc chemistry.

Reagents:

  • Resin: Rink Amide MBHA or Wang resin (loading 0.3–0.6 mmol/g recommended to reduce aggregation).

  • Amino Acid: Fmoc-hhLeu-OH (Commercial purity >98%).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt.

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide), anhydrous.

Step-by-Step Methodology
  • Resin Swelling:

    • Swell resin in DMF for 30 minutes. Drain.

  • Deprotection (Standard):

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Wash with DMF (5x), DCM (3x), DMF (3x).

  • Activation (Critical Step):

    • Note: hhLeu is more hydrophobic than Leu. Pre-activation is preferred to ensure solubility and reactivity.

    • Dissolve Fmoc-hhLeu-OH (3.0 eq) and HATU (2.9 eq) in minimal dry DMF.

    • Add DIEA (6.0 eq) immediately before adding to the resin.

    • Color Change: The solution should turn yellow upon base addition.

  • Coupling:

    • Add the activated mixture to the resin.

    • Reaction Time: Shake at room temperature for 60–90 minutes . (Longer than the standard 45 min due to side-chain bulk).

    • Monitoring: Perform a Kaiser test. If slightly positive, perform a second coupling (double coupling) using PyBOP/HOBt to drive to completion.

  • Capping (Optional but Recommended):

    • Cap unreacted amines with Acetic Anhydride/Pyridine in DMF to prevent deletion sequences.

  • Cleavage:

    • Standard TFA/TIPS/Water (95:2.5:2.5) cocktail for 2-3 hours.

    • Precipitate in cold diethyl ether.

Application Note: Sortase-Mediated Ligation (SML) Switching

Context: Sortase A (SrtA) recognizes the motif LPxTG .[6] By replacing Leucine (L) at the P4 position with hhLeu, the substrate recognition is attenuated but not abolished. This allows for "Ligation Site Switching," where a substrate is reactive enough to be ligated once but poor enough to prevent secondary hydrolysis or re-ligation, enabling controlled multi-fragment assembly.

Experimental Workflow

Diagram 1: Ligation Site Switching Logic The following diagram illustrates how substituting Leu with hhLeu creates a "Dampened" substrate state for controlled assembly.

SortaseSwitching Substrate Substrate A (LPxTG Motif) Sortase Sortase A Enzyme Substrate->Sortase High Affinity (Fast) hhSubstrate Substrate B (hhLeu-PxTG Motif) hhSubstrate->Sortase Moderate Affinity (Controlled) Intermediate Thioester Intermediate Sortase->Intermediate Product_Switch Product B (Stable/Locked) Sortase->Product_Switch Ligation Product_Native Product A (High Reversibility) Intermediate->Product_Native Nucleophilic Attack Product_Native->Sortase Re-cleavage Possible

Caption: Kinetic control of Sortase A ligation using hhLeu. The modified P4 residue (hhLeu) reduces the rate of reverse proteolysis, effectively "locking" the ligated product.

Assay Protocol:
  • Peptide Design: Synthesize a probe peptide: Aboz-hhLeu-PETG-K(Dnp)-NH2.

  • Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5.

  • Enzyme: 50 µM SrtA (Staphylococcus aureus).

  • Nucleophile: 5 mM Gly-Gly-Gly peptide.

  • Detection: Monitor HPLC for the shift from the starting material to the ligated product.

  • Result Interpretation: Expect a reaction rate ~30-50% that of the native Leucine substrate. This "slow" rate is the desired feature for sequential assembly steps.

Application Note: Selective TNFR1 Inhibition

Context: Cyclic peptides containing hhLeu have been developed to selectively inhibit Tumor Necrosis Factor Receptor 1 (TNFR1) while sparing TNFR2. TNFR1 signaling drives inflammation (apoptosis/necroptosis), whereas TNFR2 is often tissue-protective.

Mechanism: The hhLeu residue provides the necessary hydrophobic reach to occupy the specific binding interface of TNFR1, preventing the trimerization required for signal transduction.

Diagram 2: Selective Blockade of Inflammatory Signaling

TNFR_Signaling TNFa TNF-alpha (Cytokine) TNFR1 TNFR1 Receptor (Pro-Inflammatory) TNFa->TNFR1 Blocked by Peptide TNFR2 TNFR2 Receptor (Pro-Homeostatic) TNFa->TNFR2 Peptide Cyclic Peptide (w/ hhLeu) Peptide->TNFR1 High Affinity Binding (hhLeu mediated) Complex1 Complex I Formation TNFR1->Complex1 Inhibited Survival Cell Survival & Proliferation TNFR2->Survival Signaling Intact NFkB NF-kB / MAPK Activation Complex1->NFkB Apoptosis Apoptosis / Necroptosis Complex1->Apoptosis

Caption: Selective inhibition of the TNFR1 inflammatory axis by hhLeu-containing peptides, preserving the regenerative TNFR2 pathway.

References

  • Total Synthesis of Longicatenamycin A: von Nussbaum, F., et al. (2008). Total Synthesis and Initial Structure–Activity Relationships of Longicatenamycin A. This paper details the de novo synthesis of (S)-2-amino-6-methylheptanoic acid (hhLeu) and its incorporation into antibiotics.[1]

  • Sortase-Mediated Ligation Switching: Bierlmeier, J., et al. (2021). Sortase-Mediated Multi-Fragment Assemblies by Ligation Site Switching. Describes the use of hhLeu at the P4 position to modulate Sortase A activity for complex peptide assembly.

  • Cyclic Peptides for TNFR1 Inhibition: Patent US20240287138A1. Cyclic peptides for inhibiting TNF receptor 1 activity. Discloses the use of hhLeu (referred to as L-Homohomoleucine) in cyclic peptides to selectively target TNFR1.

  • Chemical Identity & CAS Data: PubChem Compound Summary for CID 10583996 (6-amino-2-methylheptanoic acid / this compound).

Sources

Application Notes and Protocols for the Scalable Synthesis of Chiral Non-Standard Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate incorporation of non-standard amino acids (nsAAs) into peptidomimetics and other molecular frameworks has emerged as a powerful strategy in modern drug discovery and materials science. These unique building blocks offer the ability to introduce novel chemical functionalities, impose conformational constraints, and enhance proteolytic stability, thereby enabling the design of molecules with superior therapeutic properties. The primary challenge, however, lies in the efficient and scalable synthesis of these chiral molecules with high enantiopurity. This comprehensive guide provides a detailed exploration of robust and scalable methodologies for the synthesis of chiral non-standard amino acids, designed to be a valuable resource for researchers in both academic and industrial settings. We will delve into the mechanistic underpinnings and practical execution of key synthetic strategies, including asymmetric chemical synthesis, enzymatic catalysis, and integrated chemo-enzymatic approaches. Each section is supported by detailed, step-by-step protocols, troubleshooting guidance, and in-depth discussions of the rationale behind experimental choices, ensuring scientific rigor and practical applicability.

The Strategic Importance of Chiral Non-Standard Amino Acids

Chirality is a fundamental property of biological systems, with the vast majority of naturally occurring amino acids existing as the L-enantiomer. The stereochemistry of an amino acid profoundly influences its biological activity, dictating how it interacts with chiral receptors, enzymes, and other biomolecules. Non-standard amino acids, which encompass a vast chemical space beyond the 20 proteinogenic amino acids, provide an expanded toolkit for molecular design. The ability to synthesize specific enantiomers of these complex building blocks is therefore of paramount importance.

The incorporation of nsAAs can confer a multitude of advantageous properties to a parent molecule, including:

  • Enhanced Potency: Novel side-chain functionalities can lead to improved binding affinity and efficacy.

  • Increased Proteolytic Stability: Steric hindrance and altered peptide backbone conformations can prevent enzymatic degradation.

  • Improved Pharmacokinetic Profiles: Tailoring the physicochemical properties of nsAAs can optimize absorption, distribution, metabolism, and excretion (ADME).

  • Conformational Control: The introduction of cyclic or sterically demanding nsAAs can enforce specific secondary structures.

This guide will equip the reader with the foundational knowledge and practical protocols to confidently embark on the scalable synthesis of these valuable chiral molecules.

Strategic Approaches to Scalable Synthesis: A Comparative Overview

The synthesis of chiral non-standard amino acids can be broadly categorized into three main strategies: asymmetric chemical synthesis, enzymatic synthesis, and chemo-enzymatic synthesis. The choice of methodology depends on several factors, including the target molecule's structure, the desired scale of production, cost considerations, and the required level of enantiopurity.

Synthetic Strategy Key Advantages Potential Limitations Scalability
Asymmetric Chemical Synthesis High substrate scope, well-established methodologies.Often requires harsh reaction conditions, use of toxic reagents, and multi-step procedures.Good to Excellent
Enzymatic Synthesis High enantioselectivity, mild reaction conditions, environmentally benign.Limited substrate scope for some enzymes, potential for product inhibition.Good to Excellent
Chemo-enzymatic Synthesis Combines the broad substrate scope of chemical synthesis with the high selectivity of enzymes.Requires careful optimization of reaction conditions to ensure compatibility between chemical and enzymatic steps.Excellent

Asymmetric Chemical Synthesis: The Strecker Reaction

The Strecker synthesis, first reported in 1850, remains a cornerstone for the synthesis of α-amino acids.[1] The classical Strecker synthesis produces a racemic mixture, but modern asymmetric variants have been developed to afford enantiomerically enriched products. This method is particularly versatile, allowing for the introduction of a wide variety of side chains.

Mechanistic Rationale

The asymmetric Strecker synthesis typically involves the reaction of an aldehyde or ketone with a source of ammonia and cyanide in the presence of a chiral auxiliary or catalyst. The key stereochemistry-determining step is the nucleophilic addition of cyanide to the prochiral imine intermediate.[1]

Strecker_Mechanism cluster_chiral_influence Chiral Control Aldehyde Aldehyde/Ketone Imine Prochiral Imine Aldehyde->Imine + Ammonia - H2O Ammonia Chiral Amine Ammonia->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile + Cyanide Cyanide Cyanide Source Cyanide->Aminonitrile AminoAcid α-Amino Acid Aminonitrile->AminoAcid Hydrolysis

Figure 1. Generalized workflow of the asymmetric Strecker synthesis.

Protocol: Asymmetric Strecker Synthesis of (S)-tert-Leucine

This protocol is adapted from a literature procedure that utilizes a crystallization-induced asymmetric transformation to achieve high diastereoselectivity.[2]

Materials:

  • Pivaldehyde

  • (R)-Phenylglycine amide hydrochloride

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Water (deionized)

  • Hydrochloric acid (HCl, 6 N)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

Instrumentation:

  • Magnetic stirrer with stirring bar

  • Round-bottom flasks

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Hydrogenation apparatus

Procedure:

  • α-Aminonitrile Formation:

    • In a round-bottom flask, dissolve (R)-phenylglycine amide hydrochloride (1.0 eq) and pivaldehyde (1.0 eq) in a mixture of methanol and water (6:1 v/v).

    • Stir the solution at room temperature.

    • Slowly add a 30% aqueous solution of sodium cyanide (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 96 hours. A solid precipitate should form.

    • Collect the solid by vacuum filtration and wash with cold water. This solid is the nearly diastereomerically pure α-aminonitrile.

  • Conversion to (S)-tert-Leucine:

    • The diastereomerically pure α-amino nitrile is then converted to (S)-tert-leucine in a three-step sequence. A representative procedure involves removal of the chiral auxiliary and hydrolysis of the nitrile.

    • Auxiliary Removal: The phenylacetamide group can be removed under a hydrogen atmosphere (2 atm) with a catalytic amount of Pd/C.

    • Nitrile Hydrolysis: The resulting amide is hydrolyzed by heating in 6 N HCl at 100°C.[3]

    • Isolation: After hydrolysis, the reaction mixture is cooled, and the (S)-tert-leucine can be isolated by crystallization. The final product should be characterized by NMR and its enantiomeric excess determined by chiral HPLC.

Expected Outcome:

This procedure can yield (S)-tert-leucine in approximately 73% overall yield with an enantiomeric excess of >98% ee.[2]

Safety Precautions:

  • Cyanide is extremely toxic. All manipulations involving sodium cyanide must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[4][5] Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.

  • Hydrogen gas is highly flammable. Perform the hydrogenation step in a properly functioning hydrogenation apparatus in a well-ventilated area, away from ignition sources.

Enzymatic Synthesis: The Power of Biocatalysis

Enzymatic synthesis offers a highly attractive alternative to traditional chemical methods, providing exceptional stereoselectivity under mild, aqueous conditions.[6] Two of the most powerful classes of enzymes for the synthesis of chiral amino acids are amino acid dehydrogenases and transaminases.

Reductive Amination with Amino Acid Dehydrogenases

Amino acid dehydrogenases (AADHs) catalyze the stereoselective reductive amination of α-keto acids to the corresponding α-amino acids, utilizing a nicotinamide cofactor (NADH or NADPH).

Reductive_Amination KetoAcid α-Keto Acid AADH Amino Acid Dehydrogenase KetoAcid->AADH Ammonia Ammonia Ammonia->AADH NAD NAD+ AADH->NAD AminoAcid α-Amino Acid AADH->AminoAcid NADH NADH NADH->AADH

Figure 2. Reductive amination of an α-keto acid catalyzed by an amino acid dehydrogenase.

A key challenge in scalable reductive amination is the stoichiometric requirement for the expensive NADH cofactor. This is overcome by employing a cofactor regeneration system, often using a second enzyme such as formate dehydrogenase (FDH), which oxidizes formate to carbon dioxide while reducing NAD⁺ back to NADH.

Protocol: Enzymatic Synthesis of L-tert-Leucine

This protocol is based on the well-established Degussa process for the industrial-scale synthesis of L-tert-leucine.[3][7]

Materials:

  • Trimethylpyruvate

  • Ammonium chloride (NH₄Cl)

  • Leucine dehydrogenase (LeuDH)

  • Formate dehydrogenase (FDH)

  • Sodium formate

  • NAD⁺ (catalytic amount)

  • Potassium phosphate buffer (pH 7.5)

Instrumentation:

  • Bioreactor or temperature-controlled stirred vessel

  • pH meter and controller

  • Ultrafiltration membrane system (for continuous process)

Procedure:

  • Reaction Setup:

    • Prepare a solution of potassium phosphate buffer (e.g., 100 mM, pH 7.5) in a bioreactor.

    • Add trimethylpyruvate (e.g., 100 mM), ammonium chloride (e.g., 150 mM), sodium formate (e.g., 200 mM), and a catalytic amount of NAD⁺.

    • Add LeuDH and FDH to the reaction mixture. The optimal enzyme concentrations should be determined experimentally.

  • Reaction Execution:

    • Maintain the reaction temperature at a level optimal for both enzymes (typically 25-37°C).

    • Monitor and control the pH of the reaction mixture, as the oxidation of formate produces a base.

    • The reaction progress can be monitored by HPLC analysis of the consumption of trimethylpyruvate and the formation of L-tert-leucine.

  • Work-up and Purification:

    • Once the reaction is complete, the enzymes can be removed by ultrafiltration.

    • The L-tert-leucine can be purified from the reaction mixture by crystallization or ion-exchange chromatography.[5]

Expected Outcome:

This enzymatic process can achieve high conversions (>95%) and excellent enantiomeric excess (>99% ee) for L-tert-leucine. The space-time yield can be on the order of hundreds of grams per liter per day.[3][8]

Asymmetric Synthesis with Transaminases

Transaminases (TAs), also known as aminotransferases, catalyze the transfer of an amino group from a donor molecule (often a cheap amino acid like L-alanine or isopropylamine) to a ketone or aldehyde acceptor.[9] This method is particularly powerful for the synthesis of chiral amines and amino acids.

Transamination KetoAcid α-Keto Acid Transaminase Transaminase KetoAcid->Transaminase AminoDonor Amino Donor AminoDonor->Transaminase AminoAcid α-Amino Acid Transaminase->AminoAcid KetoByproduct Keto Byproduct Transaminase->KetoByproduct

Figure 3. Transaminase-catalyzed synthesis of an α-amino acid.

To drive the reaction equilibrium towards product formation, the keto byproduct is often removed. For example, if L-alanine is the amino donor, the pyruvate byproduct can be removed by lactate dehydrogenase in the presence of NADH.

Chemo-enzymatic Synthesis: The Best of Both Worlds

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic methods to create highly efficient and versatile synthetic routes.[10] A common strategy is to use an enzyme to set the stereochemistry of a key intermediate, which is then further elaborated using chemical transformations.

One-Pot Chemo-enzymatic Synthesis of Cyclic Non-Standard Amino Acids

A powerful example of a one-pot chemo-enzymatic process is the synthesis of branched cyclic amino acids.[11] This approach combines an enzymatic transamination step to form a cyclic imine acid intermediate, followed by a chemical reduction to yield the final product.

Protocol Outline:

  • Enzymatic Transamination: A 2,n-diketoacid is treated with a transaminase and an amino donor (e.g., L-leucine) to form a cyclic imine acid intermediate.

  • Chemical Reduction: A chemical reducing agent (e.g., PtO₂ and H₂) is added directly to the reaction mixture to reduce the imine and form the cyclic amino acid.

This one-pot approach avoids the need for isolation and purification of the intermediate, leading to a more efficient and scalable process.

Purification and Analysis

The purification of the final amino acid product and the determination of its enantiomeric purity are critical steps in the overall synthetic process.

Purification
  • Crystallization: For many amino acids, crystallization is a highly effective and scalable purification method. The choice of solvent system is crucial and often needs to be determined empirically.

  • Ion-Exchange Chromatography: This technique is particularly useful for separating amino acids from charged impurities.[5] The amino acid is bound to a charged resin and then selectively eluted by changing the pH or ionic strength of the mobile phase.

Chiral Analysis

The enantiomeric excess (ee) of the synthesized amino acid must be determined to validate the success of the asymmetric synthesis.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the ee of amino acids. A variety of chiral stationary phases (CSPs) are commercially available that can separate enantiomers.

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC that often provides faster separations and higher resolution.[12][13]

Typical Chiral HPLC/SFC Conditions:

Parameter Typical Conditions
Column Chiral stationary phase (e.g., polysaccharide-based, macrocyclic glycopeptide-based)
Mobile Phase Varies depending on the column and analyte (e.g., hexane/isopropanol for normal phase HPLC; CO₂/methanol for SFC)
Detector UV or Mass Spectrometry (MS)
Flow Rate 0.5 - 2.0 mL/min for HPLC; 2-5 mL/min for SFC
Temperature 25 - 40°C

Troubleshooting and Final Remarks

The successful scalable synthesis of chiral non-standard amino acids requires careful optimization of reaction conditions and a thorough understanding of the underlying chemistry and biochemistry. Common challenges include low yields, incomplete conversions, and insufficient enantioselectivity. A systematic approach to troubleshooting, involving the careful analysis of reaction parameters and the use of appropriate analytical techniques, is essential for overcoming these obstacles.

This guide has provided a comprehensive overview of the key strategies and protocols for the scalable synthesis of these valuable molecules. By leveraging the power of asymmetric chemical synthesis, enzymatic catalysis, and chemo-enzymatic approaches, researchers can unlock the vast potential of non-standard amino acids in drug discovery and beyond.

References

  • Wöllecke, C., & Ghisalba, O. (1998). The L-tert-leucine process. In Stereoselective Biocatalysis (pp. 301-313). Marcel Dekker, Inc.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. [Link]

  • Groger, H. (2003). Enzymatic routes to enantiomerically pure aromatic α-amino acids. Chemical Reviews, 103(8), 2795-2828.
  • Boesten, W. H. J., Seerden, J. P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., ... & Broxterman, Q. B. (2001). Asymmetric Strecker synthesis of α-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-1124. [Link]

  • Kragl, U., Vasic-Racki, D., & Wandrey, C. (1992). Continuous production of L-tert-leucine in a series of two enzyme membrane reactors. Bioprocess Engineering, 8(3-4), 133-139.
  • Seo, Y. M., & Yun, H. (2011). Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase. Journal of Microbiology and Biotechnology, 21(10), 1049-1052. [Link]

  • Chen, F. F., Liu, W., & Wang, W. (2012). Directed evolution of leucine dehydrogenase for improved efficiency of L-tert-leucine synthesis. Applied Microbiology and Biotechnology, 94(5), 1253-1261.
  • Turner, N. J. (2009). Directed evolution of enzymes for applied biocatalysis. Trends in Biotechnology, 27(6), 326-333.
  • Paulsen, M. H., Engqvist, M., Ausbacher, D., Strøm, M. B., & Bayer, A. (2016). Efficient and scalable synthesis of α, α-disubstituted β-amino amides. Organic & Biomolecular Chemistry, 14(30), 7218-7225. [Link]

  • Bommarius, A. S., Schwarm, M., Stingl, K., & Drauz, K. (1995). Synthesis and use of enantiomerically pure tert-leucine. Tetrahedron: Asymmetry, 6(12), 2851-2888.
  • Heli, H., & Sobati, M. A. (2022). Gamma-aminobutyric acid (GABA): From synthesis to applications. Journal of Molecular Structure, 1250, 131754.
  • Jandik, P., Jones, W. R., Weston, A., & Brown, P. R. (1992). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization.
  • Dartmouth College Environmental Health and Safety. (n.d.). Guidelines for Safe Use of Cyanide Salts. Retrieved from [Link]

  • Guo, F., & Berglund, P. (2017). Transaminases for chiral amine synthesis. Green Chemistry, 19(2), 333-361.
  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptide Synthesis Protocols (pp. 249-286). Humana Press.
  • Molinero, G., & Beneito-Cambra, M. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52(7), 1569-1584.
  • Sino Biological. (n.d.). Protein Purification by Ion Exchange Chromatography. Retrieved from [Link]

  • Zhang, W., Sun, Y., & Li, Y. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Molecules, 28(18), 6745. [Link]

  • Stanford University Environmental Health & Safety. (2023). Scale Up Safety. Retrieved from [Link]

  • Truppo, M. D. (2017). Advances in one-pot chiral amine synthesis enabled by amine transaminase cascades: pushing the boundaries of complexity.
  • Contente, M. L., & Paradisi, F. (2018). Enzymatic synthesis of chiral amino-alcohols by coupling transketolase and transaminase-catalyzed reactions in a cascading continuous-flow microreactor system. Biotechnology and Bioengineering, 115(5), 1165-1172.
  • Höhne, M., & Bornscheuer, U. T. (2009). Transaminases for the synthesis of enantiopure β-amino acids.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of organic compounds. John Wiley & Sons.
  • Japan Food Chemical Research Foundation. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Chao, C. H., Li, G., & Yang, Y. (2024). One-pot chemoenzymatic syntheses of non-canonical amino acids. Current Opinion in Chemical Biology, 78, 102409. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent approaches towards the asymmetric synthesis of α, α-disubstituted α-amino acids. Tetrahedron: Asymmetry, 18(23), 2645-2683.
  • Petruš, L., & Petrušová, M. (2019).
  • Roura, E., & Grogan, G. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Drug Design, Development and Therapy, 18, 1935-1951.
  • Chen, J., & Arnold, F. H. (2023). Biosynthesis of Non-Canonical Amino Acids. Encyclopedia, 3(3), 1083-1095. [Link]

  • France, S. P., Howard, R. M., Steflik, J., & Turner, N. J. (2014). Continuous Flow Synthesis of Chiral Amines in Organic Solvents: Immobilization of E. coli Cells Containing Both ω-Transaminase and PLP.
  • Ohta, T., & Hara, H. (2010).
  • Budisa, N. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. De Gruyter.
  • WuXi AppTec. (2023). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
  • Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]

  • Silverman, R. B., & Sonders, M. S. (2016). An update on GABA analogs for CNS drug discovery.
  • Conduct Science. (2019). Ion-exchange Chromatography Protocol. Retrieved from [Link]

  • Agilent Technologies. (2019).
  • Li, G., & Yang, Y. (2024). One-pot chemoenzymatic syntheses of non-canonical amino acids. Current Opinion in Chemical Biology, 78, 102409. [Link]

  • Masiulis, S., Desai, R., Uchański, T., Serna, M., Laverty, D., Karia, D., ... & Aricescu, A. R. (2019). Structure of a human synaptic GABA-A receptor. Cell, 178(4), 836-847.
  • Singh, R. P., & Singh, P. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Medicinal Chemistry International Journal, 1(2), 1-8. [Link]

  • Gumball Degree. (2023, December 30). Safety steps when synthesizing organic compounds [Video]. YouTube.
  • Schrittwieser, J. H., Velikogne, S., & Kroutil, W. (2018). Enzymatic strategies for asymmetric synthesis. Chemical Reviews, 118(1), 270-348.
  • Nadeem, H., & Ahmad, N. (2017). Separation and Purification of Amino Acids.
  • California State University, Bakersfield. (n.d.).
  • Martin, D. L., & Rimvall, K. (1993). A novel mechanism for GABA synthesis and packaging into synaptic vesicles. Journal of neurochemistry, 60(2), 395-407.
  • MacMillan, D. W. (2008). The advent and development of organocatalysis.
  • Karunadasa, D., & Klausen, R. S. (2021). Hazard Evaluation of Metal–Organic Framework Synthesis and Scale-up: A Laboratory Safety Perspective. ACS Chemical Health & Safety, 28(4), 253-264.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of 2-Amino-6-Methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-amino-6-methylheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals who work with chiral amino acids and their derivatives. Here, you will find in-depth answers to common questions, troubleshooting advice for experimental challenges, and detailed protocols to help maintain the stereochemical integrity of your compounds.

Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?

A: Racemization is the process that converts a pure enantiomer of a chiral compound into a mixture of both enantiomers.[1][2] For a molecule like this compound, which has a chiral center at the alpha-carbon (C2), this means the conversion of the pure L- or D-form into a 50:50 mixture of both, known as a racemate.

This is a significant concern in drug development and peptide synthesis because the biological activity of a molecule is often highly dependent on its specific three-dimensional structure.[1][3] One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, cause harmful side effects.[1] Therefore, preventing racemization is essential to ensure the efficacy and safety of the final product.

Q2: What is the primary chemical mechanism that causes racemization during peptide synthesis?

A: The most common mechanism for racemization during peptide synthesis involves the deprotonation of the alpha-carbon.[4] This process is significantly influenced by the activation of the carboxyl group, which is a necessary step for forming a peptide bond.[4][5]

There are two main pathways for this to occur:

  • Direct Enolization: A base present in the reaction mixture directly removes the proton from the alpha-carbon of the activated amino acid, forming a planar enolate intermediate. Reprotonation can then occur from either side, leading to a mix of enantiomers.[4]

  • Oxazolone (Azlactone) Formation: The activated carboxyl group can be attacked by the carbonyl oxygen of the N-protecting group, forming a cyclic intermediate called an oxazolone.[4][6] The alpha-proton of the oxazolone is highly acidic and easily removed by a base, leading to a loss of chirality.[4]

Urethane-based protecting groups like Fmoc and Boc are designed to minimize racemization via the oxazolone pathway.[4] However, racemization can still occur, especially with sensitive amino acids or under harsh reaction conditions.[4][7]

Troubleshooting Guide
Problem: My final product shows significant racemization after peptide coupling. What are the likely causes?

A: If you are observing a loss of stereochemical purity, consider the following factors, which are the most common culprits in peptide synthesis:

  • Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.[7] Carbodiimides like DCC and DIC, when used alone, can lead to significant racemization.[8] It is highly recommended to use them in combination with additives.[4][8]

  • Role of the Base: The type and amount of base used can dramatically affect the rate of racemization.[5][6] Strong, sterically unhindered bases are more likely to abstract the alpha-proton.[9]

  • Reaction Temperature: Higher temperatures increase the rate of most chemical reactions, including racemization.[10]

  • Solvent Choice: Polar, aprotic solvents can stabilize the enolate intermediate, thereby promoting racemization.[6]

  • Activation Time: Prolonged activation of the amino acid before the addition of the amine component increases the time the activated species is exposed to basic conditions, raising the risk of racemization.

Problem: How can I select the right combination of reagents to minimize racemization?

A: A strategic selection of coupling reagents, additives, and bases is your primary defense against racemization.

  • Coupling Reagents and Additives: Uronium/aminium-based reagents (e.g., HBTU, HATU) or phosphonium-based reagents (e.g., PyBOP) are generally preferred for their efficiency and lower racemization potential.[11] When using carbodiimides (e.g., DIC, EDC), always include a racemization-suppressing additive.[4][8]

    • HOBt (1-Hydroxybenzotriazole): The classic additive, very effective at suppressing racemization.[4][8][12]

    • HOAt (1-Hydroxy-7-azabenzotriazole): Often more effective than HOBt, particularly for sterically hindered couplings.[12]

    • OxymaPure® (Ethyl cyanohydroxyiminoacetate): A non-explosive and highly effective alternative to HOBt and HOAt.[5]

  • Choice of Base: Use the weakest base possible that is still effective for the reaction.

    • N-methylmorpholine (NMM): A good first choice due to its lower basicity compared to others.[5]

    • Diisopropylethylamine (DIPEA or DIEA): A stronger, non-nucleophilic base. Use with caution and in the minimum required amount.[5]

    • 2,4,6-Collidine: A sterically hindered base that can be useful in minimizing racemization.[4][5]

The following table summarizes the relative risk of racemization with common coupling reagents.

Coupling Reagent ClassExamplesRacemization Risk (without additives)Recommended Additive
Carbodiimides DCC, DIC, EDCHighHOBt, HOAt, OxymaPure®
Uronium/Aminium HBTU, TBTU, HATULow to MediumGenerally not required
Phosphonium PyBOP, PyAOPLowGenerally not required
Visual Guides and Workflows
Mechanism of Base-Catalyzed Racemization

The following diagram illustrates the two primary pathways for racemization of an N-protected amino acid (where PG is the protecting group) after activation (with activating group AG).

racemization_mechanism Start L-Amino Acid (Activated) Enolate Planar Enolate Intermediate Start->Enolate Base - H⁺ Oxazolone Oxazolone Intermediate Start->Oxazolone Intramolecular Cyclization Racemate L/D Racemic Mixture Enolate->Racemate + H⁺ AromaticOxazolone Aromatic Oxazolone (Achiral) Oxazolone->AromaticOxazolone Base - H⁺ AromaticOxazolone->Racemate

Caption: Key mechanisms of racemization for activated amino acids.

Decision Workflow for Minimizing Racemization

This workflow provides a logical approach to planning a peptide coupling reaction with this compound.

Caption: Decision workflow for low-racemization peptide coupling.

Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Peptide Coupling

This protocol outlines a standard procedure for coupling N-Fmoc-2-amino-6-methylheptanoic acid to an amino-functionalized resin or the N-terminus of a peptide chain.

  • Preparation: In a clean reaction vessel, dissolve N-Fmoc-2-amino-6-methylheptanoic acid (1.5 eq) and a suitable coupling additive such as OxymaPure® (1.5 eq) in anhydrous DMF.

  • Activation: Add the coupling reagent, for example, DIC (1.5 eq), to the solution. Allow the mixture to pre-activate for 5-10 minutes at room temperature. Note: Avoid prolonged activation times.

  • Coupling: Add the activated amino acid solution to the resin (1.0 eq) which has a free amino group.

  • Base Addition: If required, add a mild base such as NMM (3.0 eq). The necessity of a base depends on whether the amine component is in its free base or salt form.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC

Determining the extent of racemization requires a reliable analytical method. Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.[13][14]

  • Sample Preparation:

    • Cleave a small sample of the final peptide from the solid support using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Precipitate the peptide with cold diethyl ether, centrifuge, and decant the ether.

    • Hydrolyze the peptide to its constituent amino acids by treating with 6N HCl at 110°C for 24 hours. Note: Acid hydrolysis itself can induce a small amount of racemization, which should be accounted for by running a standard of pure L-2-amino-6-methylheptanoic acid under the same conditions.[15]

    • Dry the hydrolysate completely under vacuum.

  • Chromatography:

    • Reconstitute the dried amino acid residue in a suitable mobile phase.

    • Inject the sample onto a chiral HPLC column (e.g., a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC® T).[13]

    • Use an isocratic mobile phase, typically a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer with a chiral selector additive if required. The exact conditions will need to be optimized for this compound.

  • Data Analysis:

    • The L- and D-enantiomers will elute as separate peaks.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A) of the L- and D-enantiomers: % ee = [(A_L - A_D) / (A_L + A_D)] * 100

References
  • Steinwand, M., & Porzberg, N. (2014). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Peptide Science, 20(8), 634-639. Available from: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Wang, W., et al. (2010). Structural basis for catalytic racemization and substrate specificity of an N-acylamino acid racemase homologue from Deinococcus radiodurans. The FEBS Journal, 277(12), 2613-2623. Available from: [Link]

  • Verzijl, N., et al. (2008). Biochemistry of amino acid racemization and clinical application to musculoskeletal disease. Journal of Cellular and Molecular Medicine, 12(5B), 1893-1904. Available from: [Link]

  • Kim, D., et al. (2015). α-amino acid racemization method. Google Patents.
  • Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (12), 591-593. Available from: [Link]

  • Li, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5247. Available from: [Link]

  • Slideshare. (n.d.). Racemization in peptide synthesis. Available from: [Link]

  • American Chemical Society. (n.d.). Amino Acid Racemization. Available from: [Link]

  • Pérez-Sánchez, H., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 12001. Available from: [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available from: [Link]

  • Breuer, M., & Ditrich, K. (2026). Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. Catalysts, 16(2), 195. Available from: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Amino-2-methylheptanoic acid. PubChem. Available from: [Link]

  • Kölmel, D. K., et al. (2020). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 92(14), 9574-9582. Available from: [Link]

  • D'Ambra, V., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(1), 153. Available from: [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Available from: [Link]

  • The Good Scents Company. (n.d.). 2-methyl heptanoic acid. Available from: [Link]

  • SIELC Technologies. (2018). 2-Amino-6-methylheptane. Available from: [Link]

Sources

Navigating the Challenges of H-Leu-NH₂ Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Support Center for Scientists and Drug Development Professionals

Welcome to our dedicated technical support center for addressing the common yet often frustrating solubility issues of L-Leucinamide (H-Leu-NH₂, hhLeu) in N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). As a Senior Application Scientist, I understand that seemingly simple steps like dissolution can become significant hurdles in your experimental workflows, particularly in peptide synthesis and drug discovery. This guide is structured to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my H-Leu-NH₂ not dissolving well in DCM?

A: H-Leu-NH₂ exhibits poor solubility in DCM due to a mismatch in polarity. H-Leu-NH₂ has a polar backbone (the free amine and the amide group) capable of hydrogen bonding, while its isobutyl side chain is nonpolar. DCM is a non-polar aprotic solvent and cannot effectively solvate the polar groups of H-Leu-NH₂. While the nonpolar side chain has some affinity for DCM, the energy required to break the strong intermolecular hydrogen bonds in the solid H-Leu-NH₂ is not compensated by the weak interactions with DCM.

Q2: I thought DMF was a good solvent for peptide synthesis. Why am I still having trouble dissolving H-Leu-NH₂?

A: While DMF is a polar aprotic solvent and generally excellent for peptide synthesis, H-Leu-NH₂ can still present challenges. The bulky, hydrophobic isobutyl side chain can sometimes lead to aggregation. Furthermore, if your DMF is not anhydrous, the presence of water can exacerbate solubility issues for certain peptides and amino acid derivatives. In some cases, even in pure DMF, the dissolution rate can be slow, or the solution may appear cloudy, indicating incomplete solvation or the formation of micro-aggregates.[1]

Q3: Is there a difference in solubility between H-Leu-NH₂ and its hydrochloride salt?

A: Yes, a significant one. The hydrochloride salt, H-Leu-NH₂·HCl, is generally much more soluble in polar aprotic solvents like DMF and even DMSO.[2] The salt form exists as ions, which are more readily solvated by polar solvent molecules. For instance, L-Leucinamide hydrochloride is reported to be soluble in DMSO at concentrations of 100 mg/mL or higher.[2] This suggests that using the hydrochloride salt is a primary strategy to overcome solubility issues.

Q4: Can I use sonication or heating to improve solubility?

A: Yes, both are common techniques. Sonication can help break up solid aggregates and increase the surface area for solvation. Gentle heating can also increase solubility by providing the energy needed to overcome intermolecular forces in the solid state. However, caution is advised with heating, especially in the presence of other reagents, as it can potentially lead to side reactions or degradation.

In-Depth Troubleshooting Guides

Scenario 1: H-Leu-NH₂ is Insoluble or Forms a Suspension in DCM

If you are encountering poor solubility of H-Leu-NH₂ in DCM, it is often necessary to modify the solvent system or the form of the amino acid amide.

Troubleshooting Workflow for DCM Solubility

Caption: Decision workflow for troubleshooting H-Leu-NH₂ solubility in DCM.

Step-by-Step Protocol for Enhancing Solubility in DCM-based Systems:

  • Introduce a Polar Co-solvent:

    • Rationale: A small amount of a polar aprotic solvent can significantly enhance solubility by solvating the polar groups of H-Leu-NH₂.

    • Procedure: To your suspension of H-Leu-NH₂ in DCM, add DMF dropwise while stirring until the solid dissolves. Start with a small percentage, for example, a 9:1 DCM:DMF ratio, and adjust as necessary.

  • Utilize the Hydrochloride Salt:

    • Rationale: As discussed in the FAQs, the salt form is more polar and thus more soluble in polar solvents. If your reaction conditions are compatible with the presence of a hydrochloride salt (or if it can be neutralized in a subsequent step), this is a highly effective solution.

    • Procedure: Substitute H-Leu-NH₂ with H-Leu-NH₂·HCl. Dissolve it first in a minimal amount of DMF, and then dilute the solution with DCM to the desired concentration.

Scenario 2: H-Leu-NH₂ Dissolves Slowly or Forms a Cloudy Solution in DMF

Even in a more suitable solvent like DMF, you may encounter challenges. Here’s how to address them.

Troubleshooting Workflow for DMF Solubility

Caption: Decision workflow for troubleshooting H-Leu-NH₂ solubility in DMF.

Step-by-Step Protocol for Achieving a Clear Solution in DMF:

  • Ensure Solvent Quality:

    • Rationale: DMF is hygroscopic, and absorbed water can negatively impact the solubility of some reagents.

    • Procedure: Use a fresh bottle of anhydrous DMF or a properly dried and stored solvent.

  • Apply Physical Dissolution Aids:

    • Rationale: Mechanical energy from sonication and thermal energy from gentle heating can accelerate the dissolution process.

    • Procedure: Place the vial containing the H-Leu-NH₂/DMF mixture in a sonicator bath for 5-10 minute intervals. Alternatively, warm the mixture to 30-40°C with stirring.

  • Switch to the Hydrochloride Salt:

    • Rationale: If the free base continues to pose problems, the hydrochloride salt is the most reliable alternative.[2]

    • Procedure: Use H-Leu-NH₂·HCl directly. It should dissolve readily in DMF at room temperature to form a clear solution.

Quantitative Data Summary

Compound/SolventPropertyValueSource
L-Leucinamide HCl Solubility in DMSO≥ 100 mg/mL[2]
DMF PolarityPolar aprotic[3]
DCM PolarityNon-polar aprotic[4]

Expert Recommendations

  • Start with the Salt: For critical applications where complete dissolution is paramount, such as in automated peptide synthesis, it is highly recommended to start with H-Leu-NH₂·HCl. This will save time and avoid potential issues with incomplete reactions due to poor solubility of the free base.

  • In Situ Neutralization: If you need the free base for your reaction, you can start with the hydrochloride salt and neutralize it in situ. After dissolving H-Leu-NH₂·HCl in DMF, add one equivalent of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

  • Solvent Mixtures: For reactions that require DCM, but where H-Leu-NH₂ solubility is a problem, consider performing the reaction in a DMF/DCM co-solvent system. The optimal ratio will depend on the specific requirements of your reaction chemistry.

By understanding the chemical principles governing the solubility of H-Leu-NH₂ and employing these systematic troubleshooting strategies, you can overcome these common experimental challenges and ensure the success of your research endeavors.

References

  • GenScript. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Leucinamide. PubChem Compound Database. Retrieved from [Link]

  • LabSolutions. (n.d.). L-Leucinamide Hydrochloride. Retrieved from [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 254-262. [Link]

  • Louisiana State University Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2020). Peptide solubility in DMF (n,n-dimethylforamamide)?. Retrieved from [Link]

  • ResearchGate. (2015). How can I dissolve a drug in DMF?. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

  • ACS Publications. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering. [Link]

  • National Center for Biotechnology Information. (n.d.). L-Leucine. PubChem Compound Database. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

  • CORE. (n.d.). Development Of New Methods For Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Dichloromethane with Water. IUPAC-NIST Solubilities Database. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. Green Chemistry. [Link]

  • Royal Society of Chemistry. (2010). Supporting Information for: Membrane Enhanced Peptide Synthesis Experimental Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethylformamide. PubChem Compound Database. Retrieved from [Link]

  • Frontiers. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Retrieved from [Link]

  • PubMed Central. (n.d.). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Retrieved from [Link]

  • Steffen's Chemistry Pages. (2017). Leucine (Leu, L). Retrieved from [Link]

  • Wikipedia. (n.d.). Dichloromethane. Retrieved from [Link]

  • Electron Microscopy Sciences. (2018). Safety Data Sheet. Retrieved from [Link]

  • Shandong Hanjiang Chemical Co., Ltd. (n.d.). Factory Sells Hot Sale High Quality High Purity 75158-12-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dichloromethane. PubChem Compound Database. Retrieved from [Link]

Sources

Purification challenges of hydrophobic amino acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrophobic Amino Acid Derivative Purification

Welcome. I am Dr. Aris, Senior Application Scientist. You are likely here because your standard C18 protocol—which works perfectly for simple peptides—is failing with your hydrophobic derivatives (e.g., Fmoc-Trp(Boc)-OH, adamantyl-alanine, or lipidated amino acids).

These compounds present a "hydrophobic paradox": they require high organic content to dissolve but precipitate instantly when they hit the aqueous mobile phase, clogging your column head. Furthermore, their "sticky" nature leads to severe peak tailing due to secondary silanol interactions.

This guide is not a list of tips; it is a system to engineer solubility and selectivity.

Module 1: The Solubility Paradox & Sample Injection

The Core Problem: Hydrophobic derivatives often require 100% DMSO or DMF to dissolve. When you inject this "strong solvent" plug into a "weak" initial mobile phase (e.g., 5% Acetonitrile), the derivative precipitates at the interface before entering the column bed. This causes high backpressure and "ghost peaks" in subsequent runs.

Troubleshooting Protocol: The "Co-Solvent Bridge" Do not inject pure DMSO if you can avoid it. Instead, use a bridging solvent that is miscible with both the sample and the mobile phase.

Q: My sample precipitates immediately upon injection. How do I fix this? A: You must lower the "dielectric shock" at the injection point.

  • The IPA Spike: Dissolve your sample in 50% DMSO / 50% Isopropanol (IPA). IPA acts as a surfactant-like bridge, preventing immediate aggregation when the sample hits the aqueous buffer [1].

  • Feed Injection: If your system allows, use a "sandwich injection" or simply dilute the sample with the starting mobile phase until it turns cloudy, then add just enough DMF to clear it. This ensures the sample is at equilibrium with the column conditions.

Q: Why is my recovery low even though the peak looks good? A: The compound is likely adsorbing irreversibly to the injector loop or the frit.

  • Action: Switch your injector wash solvent to 100% IPA or 50:50 Acetonitrile:IPA . Standard methanol washes are too weak for hydrophobic Fmoc-derivatives.

Module 2: RP-HPLC Method Development

The Core Problem: Standard C18 columns often retain hydrophobic derivatives too strongly (retention factor


), leading to broad peaks and excessive solvent consumption.

Decision Matrix: Stationary Phase Selection

Derivative TypeRecommended PhaseWhy?
Moderately Hydrophobic (e.g., Fmoc-Phe, Fmoc-Leu)C18 (End-capped) Standard resolution; end-capping blocks silanols to prevent tailing.
Highly Hydrophobic (e.g., Fmoc-Trp, Naphthyl-Ala)C8 or Phenyl-Hexyl Lower carbon load reduces retention time; Phenyl phases offer

selectivity for aromatic side chains [2].
"Super" Hydrophobic (e.g., Lipidated Amino Acids)C4 (Butyl) Prevents irreversible adsorption. Originally designed for proteins, C4 is excellent for "sticky" small molecules [3].

Q: I have severe peak tailing. Is my column dead? A: Likely not. Tailing in hydrophobic amines/acids is usually caused by interaction with residual silanols on the silica surface.

  • The Fix (Mobile Phase): Ensure you are using 0.1% Trifluoroacetic Acid (TFA) , not Formic Acid. TFA is a stronger ion-pairing agent and masks silanols more effectively [4].

  • The Fix (Thermodynamics): Heat the column to 60°C . High temperature lowers mobile phase viscosity and increases mass transfer kinetics, significantly sharpening peaks for bulky hydrophobic molecules [5].

Workflow Visualization: Troubleshooting Logic

TroubleshootingLogic Start Start: Poor Chromatography Issue1 High Backpressure / Precipitation? Start->Issue1 Issue2 Peak Tailing / Broadening? Start->Issue2 Sol1 Action: Switch Sample Solvent to 50% DMSO / 50% IPA Issue1->Sol1 Yes Sol2 Action: Check Frit (Replace if clogged) Issue1->Sol2 If Sol1 fails Sol3 Action: Switch Modifier to 0.1% TFA Issue2->Sol3 First Step Sol4 Action: Increase Temp to 60°C Sol3->Sol4 If Tailing Persists Sol5 Action: Switch to C4 or Phenyl-Hexyl Column Sol4->Sol5 If Retention > 30min

Caption: Logic flow for diagnosing precipitation vs. interaction issues in hydrophobic purification.

Module 3: Flash Chromatography Scale-Up

The Core Problem: Purifying gram-scale intermediates on normal phase (Silica) often results in streaking because Fmoc/Boc groups are acid-sensitive and polar enough to drag on silica.

Q: My compound streaks on silica gel with Hexane/Ethyl Acetate. What now? A: The "General Solvent" myth fails here. Hexane is too non-polar to move bulky protected amino acids effectively.

  • Protocol: Switch to DCM (Dichloromethane) / Methanol .

    • Start with 100% DCM.

    • Gradient to 10% MeOH in DCM.

    • Crucial: Add 0.1% Acetic Acid to the mobile phase to suppress ionization of the free carboxylic acid, ensuring tight bands.

Q: Can I use Reverse Phase Flash? A: Yes, and you should. "Flash C18" cartridges are now standard.

  • Load Strategy: Do not liquid load. Adsorb your crude material onto Celite or loose C18 powder (dry load). This eliminates the solvent incompatibility issue entirely [6].

Module 4: Post-Purification Recovery (Lyophilization)

The Core Problem: You purified the compound, but after lyophilization, you are left with a sticky oil or a film that degrades, rather than a fluffy powder. This is "hydrophobic collapse."

The Solution: The Tert-Butanol (TBA) Protocol Water alone cannot support the structure of hydrophobic molecules during sublimation. You need a bulking agent that is also a solvent.

Protocol: TBA Freeze-Drying

  • Combine: Mix your purified aqueous fractions.

  • Spike: Add tert-Butanol (TBA) to a final concentration of 20-50% (v/v).

  • Freeze: Freezing point is roughly 25°C for pure TBA, so the mixture freezes easily.

  • Lyophilize: TBA sublimes faster than water and prevents the "oiling out" phenomenon. It leaves a crystalline, static-free powder [7].

Comparison of Lyophilization Solvents

Solvent SystemOutcome for Hydrophobic AARisk
Pure Water Sticky oil / FilmHydrophobic collapse; hard to weigh.
Water + Acetonitrile Semi-solid / MeltAcetonitrile lowers freezing point too much; "bumping" risk.
Water + tert-Butanol Fluffy Powder Best structural integrity; easy to handle.

References

  • Waters Corporation. "Peptide Isolation – Method Development Considerations." Waters.com. [Link]

  • Biotage. "Which Stationary Phase Should I Choose For My Peptide Purification?" Biotage Blog. [Link]

  • ACE HPLC. "A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC." ACE-HPLC.com. [Link]

  • Agilent Technologies. "HPLC Column and Separation Troubleshooting." Agilent.com. [Link]

  • MDPI. "Determining the Hydrophobicity Index of Protected Amino Acids." Molecules. [Link][1]

  • National Institutes of Health (NIH). "Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations." PubMed. [Link]

Sources

Technical Support Center: A Researcher's Guide to Handling Hygroscopic Salts of 2-Amino-6-Methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with salts of 2-amino-6-methylheptanoic acid. This guide is designed to provide you with field-proven insights and practical solutions to the challenges posed by the hygroscopic nature of these compounds. By understanding the underlying principles of moisture absorption and implementing the robust protocols outlined here, you can ensure the integrity of your materials, the accuracy of your experiments, and the reproducibility of your results.

Section 1: The Challenge of Hygroscopicity—A Fundamental Overview

Hygroscopicity is the inherent property of a substance to attract and retain water molecules from the surrounding atmosphere.[1] For pharmaceutical compounds like the salts of this compound, this can have significant consequences. The absorption of moisture can lead to a cascade of physical and chemical changes, including alterations in crystal structure, degradation through hydrolysis, and diminished stability and bioavailability.[1] The extent of these effects is influenced by factors such as relative humidity, temperature, exposed surface area, and the inherent water-binding capacity of the material.[1]

Given that this compound is a branched-chain amino acid, it is structurally related to compounds like pregabalin and gabapentin, which are known to be sensitive to moisture.[2][3] The presence of polar functional groups, such as the amino and carboxylic acid moieties, makes these molecules susceptible to forming hydrogen bonds with water. Therefore, meticulous control over environmental conditions is paramount to maintaining the quality and integrity of your research materials.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise when working with hygroscopic salts of this compound.

Q1: How can I determine if my batch of this compound salt is hygroscopic?

A1: A standardized method for classifying hygroscopicity is provided by the European Pharmacopoeia.[4][5] This involves exposing a sample to a controlled environment of 25°C and 80% relative humidity (RH) for 24 hours and measuring the percentage weight gain.[4][5] The classification is as follows:

Hygroscopicity ClassPercent Weight Gain at 25°C / 80% RH
Non-Hygroscopic≤ 0.12%
Slightly Hygroscopic> 0.12% and < 2.0%
Hygroscopic≥ 2.0% and < 15.0%
Very Hygroscopic≥ 15.0%
Source: European Pharmacopoeia

Q2: What are the immediate signs that my compound has absorbed too much moisture?

A2: Visual inspection can often provide the first clues. Look for:

  • Clumping or caking: The powder loses its free-flowing nature and forms aggregates.

  • "Wet" appearance: The material may look damp or even begin to dissolve (deliquescence).

  • Changes in volume or physical form.

Q3: What is the best way to store hygroscopic salts of this compound?

A3: Proper storage is your first line of defense.

  • Airtight Containers: Always store the compound in a tightly sealed, airtight container.

  • Desiccator: For added protection, place the primary container inside a desiccator containing a suitable desiccant like silica gel or calcium chloride.

  • Inert Atmosphere: For highly sensitive materials, consider storage under an inert gas atmosphere (e.g., nitrogen or argon).

  • Controlled Temperature: Store at a stable, cool temperature as recommended by the manufacturer. Temperature fluctuations can cause condensation inside the container.

Q4: Can I dry my sample if it has absorbed moisture?

A4: While technically possible, it is a delicate process that carries risks. Heating the compound to drive off water could potentially lead to thermal degradation. If you must dry your sample, it should be done with extreme care, preferably under vacuum at a gentle temperature. It is always better to prevent moisture absorption in the first place.

Section 3: Troubleshooting Guide for Common Experimental Issues

This guide provides a structured approach to resolving specific problems you may encounter during your experiments.

Problem Potential Cause Recommended Solution & Rationale
Inconsistent Weighing Results The compound is actively absorbing moisture from the air during the weighing process, leading to a continuously increasing mass reading.[6]1. Controlled Environment: Perform weighing inside a glove box with a controlled low-humidity atmosphere.[6] This is the most reliable method. 2. Speed and Efficiency: If a glove box is unavailable, work quickly. Have all necessary tools (e.g., spatulas, weighing paper) clean, dry, and ready before opening the compound's container. Minimize the time the container is open. 3. Weighing by Difference: Weigh the sealed container, quickly remove the desired amount of powder into your reaction vessel, and then re-weigh the sealed container. The difference in weight is the amount of compound transferred. This minimizes the exposure of the bulk material to the atmosphere.
Poor Powder Flowability (Caking) The absorption of moisture has led to the formation of liquid bridges between particles, causing them to stick together.1. Pre-Experiment Handling: Before use, ensure the container is allowed to equilibrate to the ambient temperature of the laboratory to prevent condensation when opened. 2. Controlled Dispensing: Use a dry, clean spatula for transfer. If the powder is severely clumped, it may be necessary to gently break up the aggregates in a controlled dry environment (e.g., a glove box).
Variability in Experimental Outcomes The actual concentration of the active compound is lower than calculated due to the unaccounted mass of absorbed water. This can affect reaction kinetics, solubility studies, and bioassays.1. Moisture Content Analysis: Before preparing solutions, determine the precise water content of your material using Karl Fischer titration. This will allow you to correct for the water content and weigh out the appropriate amount of the hydrated compound to achieve your target concentration of the active molecule. 2. Fresh Solutions: Prepare solutions fresh for each experiment to minimize the potential for degradation in solution over time.
Compound Degradation The presence of water may be facilitating hydrolytic degradation of the this compound salt.1. Stability Studies: Conduct preliminary stability studies under your experimental conditions. Analyze the compound at different time points to check for the appearance of degradation products, for example, by using HPLC.[7] 2. Inert Atmosphere: For reactions sensitive to both moisture and air, conduct the entire experiment under an inert atmosphere using Schlenk line techniques or a glove box.[8]

Section 4: Key Experimental Protocols

Protocol for Hygroscopicity Classification (Based on European Pharmacopoeia)

Objective: To classify the hygroscopic nature of a salt of this compound.

Materials:

  • Analytical balance (readable to 0.01 mg)

  • Controlled humidity and temperature chamber (set to 25°C ± 1°C and 80% RH ± 2% RH)

  • Shallow, pre-weighed weighing vessel (e.g., a watch glass)

  • Spatula

Procedure:

  • Place approximately 10-20 mg of the test substance in the pre-weighed vessel.

  • Accurately weigh the vessel with the substance.

  • Place the vessel in the controlled humidity and temperature chamber.

  • After 24 hours, remove the vessel and immediately weigh it again.

  • Calculate the percentage increase in weight.

  • Classify the substance based on the table in FAQ Q1.

Protocol for Moisture Content Determination by Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of this compound salt.

Rationale: Karl Fischer titration is a highly specific and accurate method for determining water content.[9] It is based on the quantitative reaction of water with an iodine and sulfur dioxide solution in the presence of a base and an alcohol.[10]

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Appropriate Karl Fischer reagents (e.g., for aldehydes and ketones if applicable, though less likely for this compound)

  • Dry, gas-tight syringe or other sample introduction device

  • Analytical balance

Procedure:

  • System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be pre-titrated to a dry, stable endpoint.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound salt. The sample size will depend on the expected water content and the type of titrator used.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel, minimizing exposure to the atmosphere.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water from the sample has reacted, and the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).

  • Validation: Run a certified water standard to verify the accuracy of the titration.

Workflow for Handling Highly Hygroscopic Salts

The following workflow illustrates the best practices for handling a highly hygroscopic salt of this compound, from storage to experimental use.

G cluster_storage Storage cluster_prep Pre-Weighing Preparation cluster_weighing Weighing (Controlled Environment) cluster_dissolution Solution Preparation storage Store in airtight container within a desiccator equilibration Allow container to equilibrate to room temp. storage->equilibration Retrieve for use glovebox Transfer container to glove box (low RH) equilibration->glovebox Ready for weighing weighing Weigh sample quickly (weighing by difference) glovebox->weighing dissolve Dissolve in pre-dried solvent immediately weighing->dissolve Transfer to vessel

Caption: Controlled Environment Workflow

Section 5: Visualization of Key Relationships

Logical Flow for Troubleshooting Weighing Inaccuracies

This diagram outlines the decision-making process when encountering inconsistent weight measurements.

G start Start: Inconsistent Weight Reading check_env Is weighing performed in a controlled environment (glove box)? start->check_env use_glovebox Action: Move weighing procedure to a glove box. check_env->use_glovebox No check_speed Is the weighing process performed rapidly? check_env->check_speed Yes use_glovebox->check_speed work_faster Action: Optimize workflow to minimize exposure time. check_speed->work_faster No use_diff Is 'weighing by difference' technique being used? check_speed->use_diff Yes work_faster->use_diff implement_diff Action: Adopt 'weighing by difference' method. use_diff->implement_diff No karl_fischer Final Check: Quantify moisture content with Karl Fischer titration to correct for water weight. use_diff->karl_fischer Yes implement_diff->karl_fischer

Caption: Weighing Troubleshooting Logic

By adhering to the principles and protocols detailed in this guide, you will be well-equipped to manage the challenges associated with the hygroscopic salts of this compound, thereby enhancing the quality and reliability of your scientific endeavors.

References

  • Pharma Growth Hub. (2024, March 7). Classification of Hygroscopicity. Retrieved from [Link]

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Young Pharmacists, 8(3), 220-225.
  • Arigo, A., et al. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Pharmaceutical Sciences and Research, 11(1), 6-10.
  • PubChem. (n.d.). 6-Amino-2-methylheptanoic acid. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: Weighing Reactants and Reagents. Retrieved from [Link]

  • PubChem. (n.d.). Pregabalin. Retrieved from [Link]

  • Caira, M. R., et al. (2003). The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin. Journal of Pharmaceutical Sciences, 92(11), 2243-2252.
  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Wikipedia. (n.d.). Pregabalin. Retrieved from [Link]

  • Grothe, E., et al. (2024). Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. Molecules, 29(5), 1123.
  • Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Chiral HPLC Separation of 2-Amino-6-Methylheptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical strategy for the enantioseparation of 2-amino-6-methylheptanoic acid (also known as


-methylheptylglycine  or homohomoleucine ). This non-proteinogenic amino acid is a critical intermediate in the synthesis of novel peptide therapeutics (e.g., Longicatenamycin analogs) and requires high optical purity for biological efficacy.

Executive Summary & Molecule Profile

Analyte: this compound Structure: Aliphatic


-amino acid with an isooctyl-like side chain (

). Challenge: The aliphatic side chain lacks strong

-

interaction sites, making traditional "brush-type" phases (e.g., Whelk-O1) ineffective for the underivatized molecule. Separation relies heavily on steric fit (inclusion) or ionic anchoring.[1]

Recommended Strategy:

  • For QC/Purity Analysis (Underivatized): Crown Ether CSP (Best Resolution).[1]

  • For LC-MS/PK Studies (Underivatized): Teicoplanin CSP (Best Compatibility).[2]

  • For Preparative/Purification (Protected): Amylose/Cellulose CSP (Highest Loading).[1]

Methodological Landscape: Comparative Analysis

Option A: The "Gold Standard" – Crown Ether CSP

Product: Daicel CROWNPAK CR-I(+) (Immobilized Crown Ether) Mechanism: Host-guest complexation. The protonated primary amine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) of the amino acid forms a reversible inclusion complex with the 18-crown-6 ether ring. The chiral barrier is provided by the binaphthyl moiety.[1]
  • Why it works: The long alkyl tail of this compound is hydrophobic.[1] The CROWNPAK phase allows the hydrophobic tail to extend away from the crown ether while the ammonium group is tightly bound. This minimizes steric repulsion that might occur in more enclosed cavities.[1]

  • Performance: Typically yields the highest separation factors (

    
    ) for aliphatic amino acids.[1]
    
Option B: The "Bio-Compatible" Route – Macrocyclic Glycopeptide

Product: Supelco Astec CHIROBIOTIC T (Teicoplanin) Mechanism: Multiple interaction points including ionic bonding (between the carboxylate and the amine of the selector), H-bonding, and hydrophobic inclusion in the teicoplanin basket.

  • Why it works: Teicoplanin has a specific affinity for

    
    -amino acids.[1] The "Polar Ionic Mode" (MeOH/Water) promotes ionization, essential for the zwitterionic analyte.
    
  • Key Advantage: Fully MS-compatible mobile phases (unlike the perchloric acid often used with Crown Ethers).

Option C: The "Derivatization" Route – Polysaccharide CSP

Product: Daicel CHIRALPAK AD-H or OD-H Mechanism: Requires converting the amino acid into an N-protected derivative (e.g., N-Boc, N-Cbz, or N-Fmoc). The derivative interacts via H-bonding and dipole-dipole interactions in the amylose/cellulose grooves.

  • Why it works: The protection group adds the necessary aromatic rings and H-bond acceptors/donors that the native aliphatic amino acid lacks.

  • Key Advantage: High loadability for preparative purification; enables solubility in standard Normal Phase solvents (Hexane/IPA).[1]

Technical Data Summary

FeatureCROWNPAK CR-I(+) CHIROBIOTIC T CHIRALPAK AD-H
Analyte State Native (Underivatized)Native (Underivatized)Derivatized (N-Boc/Fmoc)
Mobile Phase pH 1.5

(aq) / MeOH
MeOH / Water / Formic AcidHexane / IPA / TFA
Separation Factor (

)
High (1.4 - 2.0) Moderate (1.1 - 1.3)High (1.5 - 3.[1]0)
Elution Order D-isomer first (usually)L-isomer first (typical)Variable
MS Compatibility Low (requires TFA switch)High High (if volatile buffers used)
Primary Use Optical Purity QCPK/Metabolism StudiesPreparative Isolation

Detailed Experimental Protocols

Protocol 1: High-Resolution QC (Crown Ether)

Use this for determining enantiomeric excess (ee%) of the raw material.

  • Column: CROWNPAK CR-I(+) (3.0 x 150 mm, 5

    
    m).
    
  • Mobile Phase:

    • A: Aqueous Perchloric Acid (

      
      ), pH 1.5.[1]
      
    • B: Methanol.[1][3][4]

    • Ratio: 85% A / 15% B (Isocratic).[1]

    • Note: The methanol content helps elute the hydrophobic C8 side chain.[1]

  • Temperature: 15°C - 25°C . (Lower temperature significantly increases resolution on Crown phases).[1]

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 200-210 nm (low wavelength required due to lack of chromophore).[1]

  • Sample Prep: Dissolve 1 mg/mL in Mobile Phase.

Protocol 2: LC-MS Analysis (Teicoplanin)

Use this for biological samples or when perchloric acid is forbidden.

  • Column: Astec CHIROBIOTIC T (4.6 x 250 mm, 5

    
    m).
    
  • Mobile Phase (Polar Ionic Mode):

    • Methanol / Water (60:40 v/v).[1]

    • Add 0.1% Formic Acid or Acetic Acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: MS (ESI+) or ELSD.[1]

  • Mechanism Check: If retention is too low, increase the water content to drive hydrophobic interaction with the teicoplanin backbone.[1]

Protocol 3: Preparative Purification (Polysaccharide)

Use this to isolate grams of enantiomer for synthesis.

  • Derivatization: React crude amino acid with

    
     in NaOH/Dioxane to form N-Boc-2-amino-6-methylheptanoic acid .
    
  • Column: CHIRALPAK AD-H (4.6 x 250 mm) for analytical scout; 20mm ID for prep.

  • Mobile Phase:

    • Hexane / Isopropanol / TFA (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min (analytical).

  • Detection: UV @ 210 nm.

  • Reference: Similar protocols separate diastereomers of peptides containing this residue using SFC on Chiralpak AD [1].

Decision & Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate column based on your laboratory's specific constraints (MS availability, sample state).

Chiral_Method_Selection Start Start: this compound Sample IsDeriv Is the sample already N-protected? Start->IsDeriv DerivYes Method: Polysaccharide CSP (Chiralpak AD/OD) IsDeriv->DerivYes Yes (Boc/Fmoc) DerivNo Is MS detection required? IsDeriv->DerivNo No (Free Amine) MSYes Method: Macrocyclic Glycopeptide (Chirobiotic T) DerivNo->MSYes Yes (LC-MS) MSNo Method: Crown Ether CSP (Crownpak CR-I) DerivNo->MSNo No (UV/QC)

Caption: Decision tree for selecting the optimal chiral stationary phase based on analyte derivatization and detection requirements.

Mechanistic Insight: Why Crown Ethers Excel Here

For aliphatic amino acids like this compound, the lack of aromatic rings makes


-interactions impossible. The Crown Ether phase works purely on molecular recognition of the ammonium ion .

Crown_Mechanism CSP Crown Ether Selector (Chiral Barrier) Complex Inclusion Complex (NH3+ inside Crown) CSP->Complex Host-Guest Fit Analyte Target: L-2-amino-6-methylheptanoic acid Analyte->Complex Protonation Acid Mobile Phase Acid (HClO4) Acid->Complex Stabilizes NH3+ Separation Separation Complex->Separation Steric hindrance of C8-alkyl tail determines elution

Caption: Mechanism of separation on CROWNPAK CR-I. The ammonium group locks into the ether ring, while the chiral barrier discriminates based on the spatial orientation of the alkyl tail.

References

  • Bierlmeier, J., et al. (2021).[1] Sortase-Mediated Multi-Fragment Assemblies by Ligation Site Switching. Angewandte Chemie International Edition. (Describes HPLC/SFC usage for peptide fragments containing this compound).

  • Hyun, M. H. (2016).[1] Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich Reporter. (Validation of Chirobiotic T for aliphatic amino acids).

  • Daicel Corporation. (2020).[1] Instruction Manual for CROWNPAK CR-I(+)/CR-I(-). (Standard protocols for acidic mobile phase separation of amino acids).

  • Shoji, J., et al. (1981).[1] Isolation of this compound from Longicatenamycin. Journal of Antibiotics. (Fundamental characterization of the target molecule).

Sources

A Comparative Guide to the Hydrophobicity of hhLeu and Leucine for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of peptide engineering, drug discovery, and materials science, the hydrophobicity of constituent amino acids is a paramount physical property. It governs everything from protein folding and stability to a therapeutic peptide's ability to cross cellular membranes. Leucine, a canonical and highly hydrophobic amino acid, frequently serves as a benchmark. However, the synthesis of non-natural amino acids offers an expanded chemical toolbox to fine-tune molecular properties. This guide provides an in-depth comparison between Leucine and the synthetic analogue homo-homo-Leucine (hhLeu), focusing on their relative hydrophobicity from both a structural and an experimental standpoint.

Structural Analysis: The Basis of Hydrophobic Character

The fundamental difference between Leucine (Leu) and homo-homo-Leucine (hhLeu) lies in the length of their aliphatic side chains. This structural variance is the primary determinant of their distinct hydrophobic properties.

  • Leucine (Leu): As one of the twenty proteinogenic amino acids, Leucine features an isobutyl side chain. Its chemical formula is C₆H₁₃NO₂[1]. This branched-chain structure contributes significantly to its non-polar nature, making it one of the most hydrophobic natural amino acids[2][3].

  • homo-homo-Leucine (hhLeu): The designation "homo-homo" implies the addition of two methylene (-CH₂) groups to the side chain of the parent amino acid. Therefore, hhLeu, or 2-amino-6-methylheptanoic acid, possesses an isohexyl side chain. Its chemical formula is C₈H₁₇NO₂[4].

The extension of the alkyl chain in hhLeu by two methylene units increases its non-polar surface area. This enhanced surface area leads to a more significant hydrophobic effect, as the molecule will induce more ordering of water molecules in an aqueous environment, making its partitioning into a non-polar environment more energetically favorable.

Quantitative Hydrophobicity: A Comparative Data Overview

The most widely accepted metric for hydrophobicity is the logarithm of the partition coefficient (logP), which quantifies the ratio of a compound's concentration in a biphasic system, typically octanol and water[5]. A higher, more positive logP value indicates greater hydrophobicity.

CompoundStructureMolecular FormulaLogP (Octanol/Water)Method
Leucine CC(C)CC(=O)OC₆H₁₃NO₂-1.52 Experimental [PubChem CID: 6106]
hhLeu CC(C)CCCC(=O)OC₈H₁₇NO₂-0.7 (Predicted) Predicted [PubChemLite CID: 22326239]

Interpretation of Data:

The experimental logP of Leucine is -1.52, indicating a preference for the aqueous phase, which is characteristic of zwitterionic amino acids at neutral pH. The predicted XlogP for hhLeu is significantly higher at -0.7[4]. This predicted ~0.8 unit increase in the logP value strongly suggests that hhLeu is substantially more hydrophobic than Leucine. This aligns with the structural analysis; the addition of two non-polar methylene groups predictably drives the molecule towards greater lipophilicity.

Experimental Validation: Methodologies for Empirical Comparison

While predictions are useful, empirical data is the gold standard. For researchers aiming to directly compare the hydrophobicity of hhLeu and Leucine, two robust methodologies are recommended: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and the Shake-Flask method for logP determination.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC is a powerful technique for separating molecules based on their hydrophobicity[6]. The stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., a water/acetonitrile mixture). More hydrophobic molecules interact more strongly with the stationary phase and thus elute later, resulting in a longer retention time (tᵣ)[7].

  • Sample Preparation:

    • Prepare 1 mg/mL stock solutions of both L-Leucine and L-hhLeu in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)). TFA is used as an ion-pairing agent to ensure sharp, symmetrical peaks.

    • Create a mixed standard containing both amino acids at a final concentration of 0.1 mg/mL each.

  • Chromatographic Conditions:

    • HPLC System: A standard analytical HPLC system with a UV detector.

    • Column: C18 (octadecyl) column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes. A gradient is crucial for eluting compounds with different hydrophobicities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm, where the peptide bond absorbs.

    • Injection Volume: 10-20 µL.

  • Data Analysis & Expected Outcome:

    • Inject the mixed standard.

    • Record the retention times (tᵣ) for the two peaks.

    • Causality: The amino acid with the longer side chain (hhLeu) will have stronger hydrophobic interactions with the C18 stationary phase.

    • Prediction: It is expected that tᵣ(hhLeu) > tᵣ(Leucine). The magnitude of the difference in retention time will provide a quantitative measure of their relative hydrophobicity under these specific chromatographic conditions.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Interpretation p1 Prepare Stock Solutions (Leu & hhLeu in Mobile Phase A) p2 Create Mixed Standard (0.1 mg/mL each) h1 Inject Mixed Standard onto C18 Column p2->h1 h2 Run Linear Gradient (5% to 95% Acetonitrile) h1->h2 h3 Detect at 214 nm h2->h3 a1 Obtain Chromatogram h3->a1 a2 Measure Retention Times (tᵣ) for Leu and hhLeu a1->a2 a3 Compare Retention Times Expect tᵣ(hhLeu) > tᵣ(Leu) a2->a3

Caption: Workflow for comparing hhLeu and Leucine hydrophobicity using RP-HPLC.

Method 2: Shake-Flask Method for logD₇.₄ Determination

Principle: This is the benchmark method for determining the partition coefficient[8]. It directly measures the distribution of a solute between two immiscible liquids, typically n-octanol and a phosphate-buffered saline (PBS) at pH 7.4. The resulting value is the log of the distribution coefficient (logD) at that specific pH, which is highly relevant for physiological conditions[9].

  • Phase Preparation:

    • Mutually saturate the solvents by mixing equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel. Shake vigorously and allow the layers to separate completely overnight. This ensures that the phases are in equilibrium before the experiment begins.

  • Partitioning:

    • Prepare a stock solution of the test amino acid (e.g., 10 mM hhLeu in DMSO).

    • In a glass vial, add a precise volume of the saturated PBS (e.g., 990 µL) and a precise volume of the saturated n-octanol (e.g., 1000 µL).

    • Add a small aliquot of the amino acid stock solution (e.g., 10 µL) to the vial. The initial concentration should be high enough for accurate quantification in both phases.

    • Cap the vial tightly and agitate on a rotator or shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached.

  • Phase Separation & Quantification:

    • Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

    • Carefully withdraw a known volume from each phase.

    • Quantify the concentration of the amino acid in each phase using a suitable analytical method, such as LC-MS, which provides high sensitivity and specificity.

  • Calculation:

    • Calculate the Distribution Coefficient (D) using the formula: D = [Concentration in Octanol] / [Concentration in Aqueous]

    • Calculate logD₇.₄: logD₇.₄ = log₁₀(D)

    • Repeat the entire experiment for Leucine under identical conditions.

Shake_Flask_Workflow cluster_prep Phase & Sample Prep cluster_exp Experiment cluster_analysis Analysis & Calculation s1 Mutually Saturate n-Octanol and PBS (pH 7.4) s2 Add Saturated Phases & Amino Acid to Vial s1->s2 e1 Agitate to Reach Equilibrium s2->e1 e2 Centrifuge to Separate Phases e1->e2 a1 Quantify Concentration in Each Phase (LC-MS) e2->a1 a2 Calculate D = [Octanol]/[Aqueous] a1->a2 a3 Calculate logD = log₁₀(D) a2->a3

Caption: Workflow for determining logD using the shake-flask method.

Implications for Research and Drug Development

The demonstrably higher hydrophobicity of hhLeu compared to Leucine has significant implications for its application:

  • Peptide & Protein Engineering: Incorporating hhLeu in place of Leucine within the hydrophobic core of a protein is expected to enhance thermal stability. On the surface of a peptide, it can be used to modulate interactions with other proteins or with lipid membranes[10].

  • Drug Design: For peptide therapeutics, increasing hydrophobicity can enhance membrane permeability and potentially prolong in-vivo half-life by increasing binding to serum albumin. However, researchers must be cautious, as excessive hydrophobicity can lead to poor aqueous solubility and non-specific binding[11]. The ability to fine-tune this property with analogues like hhLeu is a key advantage of using non-natural amino acids.

Conclusion

Based on structural analysis and predictive calculations, homo-homo-Leucine (hhLeu) is significantly more hydrophobic than its natural counterpart, Leucine . This is a direct consequence of the two additional methylene groups in its side chain, which increase its non-polar surface area. This guide provides two standard, robust experimental protocols—RP-HPLC and the shake-flask method—that researchers can employ to empirically validate and quantify this difference. The rational incorporation of hhLeu into peptides and proteins offers a powerful strategy for fine-tuning molecular properties to achieve desired therapeutic or functional outcomes.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6106, L-Leucine. PubChem. Retrieved February 5, 2026, from [Link]

  • Creative Biostructure. (n.d.). Protein Hydrophobicity Test. Creative Biostructure. Retrieved February 5, 2026, from [Link]

  • Ahmed, F., et al. (2023). 3D interaction homology: The hydrophobic residues alanine, isoleucine, leucine, proline and valine play different structural roles in soluble and membrane proteins. Frontiers in Molecular Biosciences. Retrieved February 5, 2026, from [Link]

  • Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein. Journal of Molecular Biology. Retrieved February 5, 2026, from [Link]

  • PubMed. (2023). 3D interaction homology: The hydrophobic residues alanine, isoleucine, leucine, proline and valine play different structural roles in soluble and membrane proteins. National Library of Medicine. Retrieved February 5, 2026, from [Link]

  • Wilce, M. C., et al. (1995). Evaluation of Four New Scales of Amino Acid Hydrophobicity Coefficients Derived from RP-HPLC of Peptides. Analytical Chemistry. Retrieved February 5, 2026, from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. Retrieved February 5, 2026, from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved February 5, 2026, from [Link]

  • Mant, C. T., et al. (2009). Intrinsic amino acid side-chain hydrophilicity/hydrophobicity coefficients determined by reversed-phase high-performance liquid chromatography of model peptides. Peptide Science. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2018). (PDF) 3D interaction homology: The hydrophobic residues alanine, isoleucine, leucine, proline and valine play different structural roles in soluble and membrane proteins. ResearchGate. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2017). Calculating log P(oct) with no missing fragments;The problem of estimating new interaction parameters. ResearchGate. Retrieved February 5, 2026, from [Link]

  • MDPI. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. MDPI. Retrieved February 5, 2026, from [Link]

  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. National Library of Medicine. Retrieved February 5, 2026, from [Link]

  • Baumann, L., & Zerbe, O. (2023). The role of leucine and isoleucine in tuning the hydropathy of class A GPCRs. PubMed. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChemLite for C8H17NO2, this compound. PubChem. Retrieved February 5, 2026, from [Link]

Sources

Hydrophobic Reach & Steric Tuning: 2-Amino-6-methylheptanoic Acid vs. 2-Aminooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 2-Amino-6-methylheptanoic acid (often referred to as Homohomoleucine or hhLeu ) and 2-Aminooctanoic acid (also known as


-Aminocaprylic acid  or Aoc ).

These two non-proteinogenic amino acids are constitutional isomers (


) used primarily in peptide engineering to modulate lipophilicity, proteolytic stability, and receptor binding affinity.

Executive Summary: The Structural Divergence

The choice between these two isomers represents a fundamental decision in Structure-Activity Relationship (SAR) studies: Linear Flexibility vs. Branched Specificity .

  • 2-Aminooctanoic Acid (Aoc): A linear, "fatty" amino acid. Its side chain is flexible and mimics a lipid tail, making it ideal for membrane-penetrating peptides and increasing the global lipophilicity of a construct without introducing specific steric clashes.

  • This compound (hhLeu): A branched, "anchor" residue. It extends the steric bulk of Leucine by two methylene units. It is used when a binding pocket is deep but requires a specific hydrophobic termination (isopropyl group) to lock the conformation or exclude water.

Quick Reference Comparison
FeatureThis compound (hhLeu) 2-Aminooctanoic acid (Aoc)
Side Chain Iso-octyl (Branched at C6)n-Octyl (Linear)
Primary Mimic Leucine (extended +2 carbons)Norleucine (extended +2 carbons)
Steric Profile Distal Bulk (Remote Steric Hindrance)Low Bulk (High Flexibility)
Key Application Antibiotics (e.g., Longicatenamycin A)Antimicrobial Peptides (AMPs), Lipidation
CAS (S-isomer) 31872-99-8644-90-6 (racemic), 142-47-2 (S)
Proteolytic Stability High (Distal branching disrupts protease fit)Moderate (Linear chains are easier targets)

Chemical & Physical Properties Analysis

Structural Architecture

The defining difference lies in the topology of the hydrophobic tail.

  • hhLeu: The branching occurs at the

    
     (zeta) position. This places a gem-dimethyl group far from the peptide backbone. This "remote branching" allows the residue to thread through narrow channels before anchoring into a hydrophobic sub-site.
    
  • Aoc: The linear chain allows for maximum Van der Waals contact along the entire length of the side chain, promoting non-specific hydrophobic clustering (e.g., in leucine zippers or membrane anchors).

Physicochemical Data
PropertyhhLeuAocImplication
Molecular Weight 173.25 g/mol 173.25 g/mol Isomeric; Mass Spec cannot distinguish without fragmentation.
LogP (Predicted) ~2.6 - 2.9~2.5 - 2.8Both are highly lipophilic; Aoc often elutes slightly later on C18 due to better surface contact.
Isoelectric Point ~6.0~6.0Standard zwitterionic behavior.
Solubility Low in water; Soluble in HFIP, DMFLow in water; Soluble in HFIP, DMFBoth require organic co-solvents during SPPS coupling.

Decision Logic: Selection in Drug Design

The following diagram illustrates the decision process for medicinal chemists when choosing between these two residues.

SelectionLogic Start Select Hydrophobic Residue (C8) Goal_Membrane Goal: Membrane Permeability / Anchoring Start->Goal_Membrane Goal_Binding Goal: Specific Receptor Binding Start->Goal_Binding Select_Aoc Select 2-Aminooctanoic Acid (Aoc) (Linear/Flexible) Goal_Membrane->Select_Aoc Mimics Lipid Tail Pocket_Shape Analyze Pocket Shape Goal_Binding->Pocket_Shape Narrow_Deep Deep & Narrow Pocket Pocket_Shape->Narrow_Deep Broad_Flat Broad / Unstructured Interface Pocket_Shape->Broad_Flat Steric_Req Steric Requirement at Tip? Narrow_Deep->Steric_Req Broad_Flat->Select_Aoc Max Surface Contact Yes_Steric Yes: Requires Bulk (Isopropyl) Steric_Req->Yes_Steric No_Steric No: Requires Flexibility Steric_Req->No_Steric Select_hhLeu Select this compound (hhLeu) (Branched/Specific) Yes_Steric->Select_hhLeu Locks Conformation No_Steric->Select_Aoc Fills Void

Figure 1: Decision tree for selecting between linear (Aoc) and branched (hhLeu) hydrophobic residues based on SAR goals.

Case Studies & Functional Applications

Case Study A: Antibiotic Engineering (hhLeu)

Context: The total synthesis of Longicatenamycin A , a potent antibiotic.[1][2][3] Role of hhLeu: The natural product contains (S)-2-amino-6-methylheptanoic acid.[4][1][3] In SAR studies, replacing this residue with Leucine (shorter) or Aoc (linear) resulted in a loss of activity. Mechanism: The "homo-homo" length allows the isopropyl tip to reach a deep hydrophobic cleft in the bacterial ribosome target, while the branching prevents the side chain from collapsing, maintaining a rigid "key" shape that the linear Aoc cannot sustain.

Case Study B: Antimicrobial Peptides (Aoc)

Context: Modification of Lactoferricin B derivatives. Role of Aoc: Introduction of 2-aminooctanoic acid at the N-terminus. Mechanism: Aoc acts as a "fatty acid mimic." Its linear nature allows it to insert effectively into the bacterial phospholipid bilayer, disrupting membrane integrity. The branched hhLeu is less effective here because the terminal bulk creates steric resistance when trying to pack tightly against linear phospholipid tails.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Both amino acids are hydrophobic and can cause aggregation on-resin. The following protocol ensures >98% coupling efficiency.

Reagents:

  • Resin: Rink Amide MBHA (low loading, ~0.3 mmol/g recommended to reduce aggregation).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF/DCM (1:1 ratio improves solvation of hydrophobic chains).

Workflow:

  • Swelling: Swell resin in DCM for 30 mins.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation:

    • Dissolve 4.0 eq. of Fmoc-AA-OH (Fmoc-hhLeu or Fmoc-Aoc) in DMF.

    • Add 3.9 eq. HATU.

    • Add 8.0 eq.[3] DIPEA.

    • Critical Step: Pre-activate for 30 seconds before adding to resin.

  • Coupling: Shake at room temperature for 2 hours (extended time required due to steric bulk of the hydrophobic tails).

  • Monitoring: Perform a Kaiser test. If blue (incomplete), recouple using DIC/Oxyma Pure.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol 2: Hydrophobicity Assessment (RP-HPLC)

To empirically determine the contribution of the residue to peptide retention.

Setup:

  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 95% B over 30 minutes.

Analysis:

  • Synthesize a standard host peptide: Ac-Gly-X-Gly-NH2 (where X = hhLeu or Aoc).

  • Inject both peptides under identical conditions.

  • Expected Result:

    • Aoc typically elutes later (higher retention time) than hhLeu.

    • Reasoning: The linear chain of Aoc has a larger accessible surface area (ASA) for interaction with the C18 stationary phase compared to the branched hhLeu, which is more compact.

Synthesis & Sourcing

  • 2-Aminooctanoic Acid (Aoc):

    • Availability: Readily available from major catalog suppliers.

    • Synthesis: Can be synthesized via the Strecker reaction of heptanal or alkylation of glycine Schiff bases with 1-bromohexane.

  • This compound (hhLeu):

    • Availability: Limited. Often requires custom synthesis or purchase from specialized building block vendors (e.g., Enamine, BLD Pharm).

    • Synthesis Route:

      • Starting Material: 1-Bromo-4-methylpentane (Isohexyl bromide).

      • Alkylation: Reaction with Diethyl acetamidomalonate under basic conditions (NaOEt/EtOH).

      • Hydrolysis/Decarboxylation: Acidic hydrolysis (HCl) yields the racemic amino acid.

      • Resolution: Enzymatic resolution (Acylase I) is required to isolate the (S)-enantiomer for biological activity.

References

  • Longicatenamycin A Synthesis & hhLeu Application

    • von Nussbaum, F., et al. (2008).[1][2] "Total Synthesis and Initial Structure–Activity Relationships of Longicatenamycin A." ChemMedChem.[1][3]

  • Antimicrobial Peptides & 2-Aminooctanoic Acid

    • Strøm, M. B., et al. (2002).
  • Hydrophobicity Scales & HPLC Retention

    • Timpano, G., et al. (2023). "Determining the Hydrophobicity Index of Protected Amino Acids." Molecules.
  • Branched vs.

    • Falcone, F. H., et al. (1999).

Sources

The Unseen Upgrade: A Comparative Guide to Homo-leucine Substitution for Enhanced Peptide Stability

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for robust peptide therapeutics is a continuous journey. A critical hurdle in this journey is the inherent instability of peptides, which are susceptible to rapid degradation by proteases. This guide delves into a promising strategy to overcome this challenge: the substitution of the canonical amino acid Leucine (Leu) with its non-canonical counterpart, homo-leucine (hhLeu). We will explore the subtle yet significant structural differences between these two amino acids and their profound impact on peptide stability, backed by experimental insights and detailed methodologies.

Leucine vs. Homo-leucine: A Tale of One Carbon

At first glance, Leucine and homo-leucine appear remarkably similar. Both are aliphatic, hydrophobic amino acids. The key distinction lies in the length of the side chain: homo-leucine possesses an additional methylene group (-CH2-) in its isobutyl side chain. This seemingly minor extension has significant implications for the peptide's local environment and its interaction with proteolytic enzymes.

Hypothesis: The extended, bulkier side chain of homo-leucine is hypothesized to create steric hindrance at the peptide backbone, shielding the adjacent peptide bonds from the active sites of proteases. This steric shield is expected to reduce the rate of enzymatic cleavage, thereby enhancing the peptide's proteolytic stability. Furthermore, the increased hydrophobicity of the hhLeu side chain may influence the peptide's secondary structure and overall conformational stability.

Experimental Evidence: Unveiling the Stability Advantage of hhLeu

While direct, comprehensive comparative studies quantifying the stability enhancement of hhLeu over Leu are still emerging in the literature, the inherent stability of peptides containing hhLeu is widely acknowledged. For instance, β-homoleucine is noted for its remarkable stability against metabolism and its inherent resistance to proteases and peptidases[1]. The incorporation of D-homoleucine is also a known strategy to increase the stability of D-peptides against proteolytic degradation[2].

To provide a framework for quantifying this stability advantage, we present the following experimental designs and expected outcomes.

Proteolytic Stability: Resisting the Cut

The primary measure of a peptide's stability in a biological context is its resistance to degradation by proteases. A well-designed protease degradation assay can provide quantitative data on the half-life of a peptide.

Table 1: Expected Comparative Proteolytic Stability of Leu- vs. hhLeu-Peptides

Peptide VariantProteaseHalf-life (t½)Degradation Rate Constant (k)
Model Peptide (Leu)TrypsinExpected shorterExpected higher
Model Peptide (hhLeu)TrypsinExpected longerExpected lower
Model Peptide (Leu)ChymotrypsinExpected shorterExpected higher
Model Peptide (hhLeu)ChymotrypsinExpected longerExpected lower
Model Peptide (Leu)Human PlasmaExpected shorterExpected higher
Model Peptide (hhLeu)Human PlasmaExpected longerExpected lower
Thermal Stability: Holding Up Under Heat

The thermal stability of a peptide, often measured by its melting temperature (Tm), is an indicator of its conformational integrity. Substitutions that enhance hydrophobic interactions within the peptide core can lead to increased thermal stability. Studies on β3-peptides containing β3-homoleucine have demonstrated their ability to form stable, folded structures with measurable melting temperatures[3].

Table 2: Expected Comparative Thermal Stability of Leu- vs. hhLeu-Peptides

Peptide VariantMelting Temperature (Tm)
Model Peptide (Leu)Expected lower
Model Peptide (hhLeu)Expected higher
Conformational Stability: The Structural Impact

Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides. The substitution of Leu with the bulkier hhLeu can influence the peptide's propensity to form α-helices or β-sheets. Leucine itself is known to be a strong helix stabilizer[4]. The impact of hhLeu on helicity would be a key point of investigation.

Table 3: Expected Comparative Conformational Properties of Leu- vs. hhLeu-Peptides

Peptide VariantPredominant Secondary StructureMean Residue Ellipticity [θ] at 222 nm
Model Peptide (Leu)e.g., α-helicalBaseline value
Model Peptide (hhLeu)To be determined (potential for enhanced helicity)Expected to differ from baseline

Experimental Protocols: Your Guide to a Robust Comparison

To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for the key experiments.

Peptide Synthesis with hhLeu

The synthesis of peptides containing homo-leucine can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-protected hhLeu amino acid.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of hhLeu-containing Peptides

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amidation).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the Fmoc-protected homo-leucine (or Leucine for the control peptide) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA. Allow the coupling reaction to proceed for a defined period.

  • Washing: Thoroughly wash the resin with DMF and other solvents to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC)[5][6].

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Proteolytic Degradation Assay

This assay quantifies the rate of peptide degradation in the presence of a specific protease or in a complex biological matrix like human plasma.

Protocol: In Vitro Proteolytic Stability Assay

  • Peptide Solution Preparation: Prepare stock solutions of the Leu- and hhLeu-peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Enzyme/Plasma Preparation: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin) in its optimal buffer or use fresh human plasma.

  • Incubation: Mix the peptide solution with the enzyme or plasma solution at a defined ratio and incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as trifluoroacetic acid (TFA) or by heating.

  • Sample Analysis: Analyze the samples by RP-HPLC. The amount of remaining intact peptide is quantified by integrating the area of the corresponding peak in the chromatogram[7].

  • Data Analysis: Plot the percentage of remaining peptide against time and fit the data to a first-order decay model to determine the half-life (t½) of the peptide.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

CD spectroscopy is used to determine the secondary structure of the peptides and to assess their thermal stability.

Protocol: CD Spectroscopy and Thermal Denaturation

  • Sample Preparation: Prepare solutions of the Leu- and hhLeu-peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The concentration should be optimized for CD measurements (typically 0.1-0.2 mg/mL).

  • CD Spectra Acquisition: Record the CD spectra of the peptide solutions from approximately 190 to 260 nm at a controlled temperature (e.g., 25°C).

  • Data Analysis: Analyze the CD spectra to estimate the percentage of α-helix, β-sheet, and random coil structures using deconvolution software.

  • Thermal Denaturation: To determine the melting temperature (Tm), monitor the change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical peptides) as the temperature is gradually increased.

  • Tm Determination: The Tm is the temperature at which 50% of the peptide is unfolded. This is determined from the midpoint of the thermal denaturation curve.

Visualizing the Workflow

To illustrate the logical flow of the comparative analysis, the following diagrams outline the key experimental workflows.

Peptide_Synthesis_Workflow cluster_synthesis Peptide Synthesis Resin Resin Preparation Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (Leu or hhLeu) Deprotection->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat for each AA Cleavage Cleavage & Deprotection Washing->Cleavage Final Cycle Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization

Caption: Workflow for Solid-Phase Peptide Synthesis of Leu and hhLeu Peptides.

Stability_Assay_Workflow cluster_proteolytic Proteolytic Stability Assay cluster_thermal Thermal & Conformational Stability Peptide_Prep Prepare Leu & hhLeu Peptides Incubation Incubate at 37°C Peptide_Prep->Incubation Enzyme_Prep Prepare Protease/Plasma Enzyme_Prep->Incubation Sampling Sample at Time Points Incubation->Sampling Quenching Quench Reaction Sampling->Quenching Analysis RP-HPLC Analysis Quenching->Analysis Data Calculate Half-life (t½) Analysis->Data CD_Sample_Prep Prepare Peptides for CD CD_Spectra Acquire CD Spectra CD_Sample_Prep->CD_Spectra Thermal_Melt Thermal Denaturation Scan CD_Sample_Prep->Thermal_Melt Structure_Analysis Secondary Structure Analysis CD_Spectra->Structure_Analysis Tm_Calc Determine Melting Temp (Tm) Thermal_Melt->Tm_Calc

Caption: Experimental Workflows for Stability Comparison.

Conclusion: A Strategic Advantage in Peptide Drug Development

The substitution of Leucine with homo-leucine represents a subtle but powerful strategy for enhancing the stability of peptide-based therapeutics. The extended side chain of hhLeu is poised to offer significant protection against proteolytic degradation, a primary obstacle in the development of peptide drugs. While the body of direct comparative data is still growing, the foundational principles and the available evidence strongly support the stability-enhancing properties of hhLeu.

This guide provides the scientific rationale and the practical, detailed methodologies for researchers to rigorously evaluate the impact of hhLeu substitution in their own peptide systems. By systematically applying these experimental protocols, the scientific community can build a comprehensive understanding of the benefits of this non-canonical amino acid, paving the way for the development of more robust and effective peptide therapeutics.

References

  • Effects of L-Leu and HMB on protein synthesis and mTOR activation in L6... - ResearchGate. Available at: [Link]

  • β-Homoleucine - Wikipedia. Available at: [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One - Research journals. Available at: [Link]

  • De novo design of D-peptide ligands: Application to influenza virus hemagglutinin | PNAS. Available at: [Link]

  • On the Utility of Chemical Strategies to Improve Peptide Gut Stability - ACS Publications. Available at: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed Central. Available at: [Link]

  • Leucine Motifs Stabilize Residual Helical Structure in Disordered Proteins - PubMed. Available at: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. Available at: [Link]

  • Relationship between side-chain branching and stoichiometry in β3-peptide bundles - NIH. Available at: [Link]

  • Synthetic and Structural Studies of Small Cyclic Peptides - UQ eSpace - The University of Queensland. Available at: [Link]

  • Use of Parallel Synthesis To Probe Structure-Activity Relationships among 12-Helical β-Peptides. Available at: [Link]

  • On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PubMed Central - NIH. Available at: [Link]

  • Conformational effects of amino acid substitutions in the P-glycoprotein of the mdr 1 gene - PubMed. Available at: [Link]

  • WO2013093639A1 - Process for the synthesis of therapeutic peptides - Google Patents.
  • Enantio- and Chemoselective Differentiation of Protected α-Amino Acids and β-Homoamino Acids With A Single CopperII Host - NIH. Available at: [Link]

  • HPLC Analysis and Purification of Peptides - PMC. Available at: [Link]

  • Enumerative Discovery of Noncanonical Polypeptide Secondary Structures | Journal of the American Chemical Society. Available at: [Link]

  • HPLC Analysis Methods for Peptide Characterization | Laboratory Research - Biovera. Available at: [Link]

  • A Helix-Forming αβγ-Chimeric Peptide with Catalytic Activity - Supporting Information. Available at: [Link]

  • Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins - NIH. Available at: [Link]

  • Inhibition of BCAT1-mediated cytosolic leucine metabolism regulates Th17 responses via the mTORC1-HIF1α pathway - PMC - PubMed Central. Available at: [Link]

  • On the Utility of Chemical Strategies to Improve Peptide Gut Stability - ResearchGate. Available at: [Link]

  • Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. Available at: [Link]

  • Enzyme-catalyzed formation of beta-peptides: beta-peptidyl aminopeptidases BapA and DmpA acting as beta-peptide-synthesizing enzymes - PubMed. Available at: [Link]

  • Basics of HPLC Peptide Analysis | LCGC International. Available at: [Link]

  • Full article: The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides - Taylor & Francis. Available at: [Link]

  • (PDF) Serum Stability of Peptides - ResearchGate. Available at: [Link]

  • α-Helix Mimicry with α/β-Peptides - SciSpace. Available at: [Link]

  • Structural effects of substitutions on the p21 proteins - PMC - NIH. Available at: [Link]

  • Enzyme-Catalyzed Formation of [beta]-Peptides: [beta]-Peptidyl Aminopeptidases BapA and DmpA Acting as [beta] - D-CHAB. Available at: [Link]

  • (PDF) The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - ResearchGate. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-methylheptanoic acid
Reactant of Route 2
2-Amino-6-methylheptanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.